molecular formula C21H28N2O B1255509 4-Amino-PPHT

4-Amino-PPHT

Katalognummer: B1255509
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: SPMVURQMVHUPOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[2-(4-aminophenyl)ethyl-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol is a member of tetralins.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C21H28N2O

Molekulargewicht

324.5 g/mol

IUPAC-Name

6-[2-(4-aminophenyl)ethyl-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C21H28N2O/c1-2-13-23(14-12-16-6-8-18(22)9-7-16)19-10-11-20-17(15-19)4-3-5-21(20)24/h3-9,19,24H,2,10-15,22H2,1H3

InChI-Schlüssel

SPMVURQMVHUPOT-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC1=CC=C(C=C1)N)C2CCC3=C(C2)C=CC=C3O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of 4-Amino-PPHT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin (4-Amino-PPHT) is a derivative of the selective dopamine D2 receptor agonist, PPHT. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with dopamine receptors and the subsequent intracellular signaling cascades. This document includes a summary of available quantitative data, detailed experimental protocols for its pharmacological characterization, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological processes within the central nervous system, including motor control, motivation, and cognition. These receptors are the primary targets for a wide range of therapeutics, particularly those used in the management of neuropsychiatric disorders. The dopamine D2 receptor, specifically, is a key target for both antipsychotic and anti-Parkinsonian drugs. This compound has been identified as a selective ligand for the dopamine D2 receptor, making it a valuable tool for neuroscience research and a potential lead compound in drug discovery. Understanding its precise mechanism of action is crucial for elucidating its therapeutic potential and guiding the development of novel D2 receptor-targeted therapies.

Molecular Target and Binding Affinity

The primary molecular target of this compound is the dopamine D2 receptor. It is a derivative of the well-characterized D2 agonist, (S)-2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin ((S)-PPHT).

Quantitative Data: Binding Affinity
CompoundReceptor SubtypeKᵢ (nM)Reference
This compound Dopamine D2 6.8 [1]
(S)-PPHTDopamine D22.1[2]

Mechanism of Action: Signaling Pathways

As an agonist of the dopamine D2 receptor, this compound is expected to modulate intracellular signaling pathways characteristic of this Gi/o-coupled receptor.

Gαi/o-Mediated Signaling Cascade

Upon binding of this compound to the D2 receptor, a conformational change is induced, leading to the activation of the associated heterotrimeric G protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound D2R D2 Receptor This compound->D2R Binds G_protein Gi/o Protein (αβγ) D2R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase ATP ATP AC->ATP G_alpha->AC Inhibits cAMP cAMP ATP->cAMP Converts PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Downstream Downstream Effectors PKA_active->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway
β-Arrestin Pathway and Functional Selectivity

In addition to G protein-mediated signaling, agonist binding to GPCRs can also trigger the recruitment of β-arrestins. This can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. The propensity of a ligand to activate one pathway over the other is known as functional selectivity or biased agonism. The functional selectivity profile of this compound has not been extensively characterized. Future studies are warranted to investigate its potential bias towards either G protein or β-arrestin signaling, as this could have significant implications for its therapeutic effects.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the pharmacological profile of D2 receptor agonists like this compound.

Radioligand Binding Assay (for determining Kᵢ)

This assay measures the affinity of a test compound for the D2 receptor by quantifying its ability to displace a specific radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist radioligand.

    • Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or sulpiride).

    • Test compound: this compound at a range of concentrations.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either assay buffer (for total binding), the non-specific binding control, or varying concentrations of this compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for determining EC₅₀)

This assay measures the functional potency of an agonist by quantifying its ability to inhibit adenylyl cyclase activity, thereby reducing intracellular cAMP levels.

  • Materials:

    • Cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

    • Forskolin (an adenylyl cyclase activator).

    • Test compound: this compound at a range of concentrations.

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

    • Cell culture medium and appropriate buffers.

    • 384-well microplates.

  • Procedure:

    • Plate the cells in a 384-well plate and allow them to adhere overnight.

    • The following day, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound to the wells and pre-incubate for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of forskolin (typically the EC₈₀ for cAMP production) to induce cAMP synthesis.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

β-Arrestin Recruitment Assay

This assay determines the ability of an agonist to promote the interaction between the activated D2 receptor and β-arrestin.

  • Materials:

    • A cell line engineered to express the D2 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary fragment. Several commercial platforms are available (e.g., PathHunter by DiscoveRx, Tango by Thermo Fisher Scientific).

    • Test compound: this compound at a range of concentrations.

    • Substrate for the reconstituted enzyme.

    • A microplate reader capable of detecting the signal (e.g., luminescence or fluorescence).

    • 384-well microplates.

  • Procedure:

    • Plate the engineered cells in a 384-well plate.

    • Add varying concentrations of this compound to the wells.

    • Incubate for a period specified by the assay manufacturer (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

    • Add the detection reagents containing the substrate for the complemented enzyme.

    • Incubate for a further period to allow for signal development.

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for β-arrestin recruitment.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the pharmacological characterization of a D2 receptor agonist like this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purity cluster_invitro In Vitro Characterization cluster_data Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay Characterization->Binding_Assay cAMP_Assay cAMP Functional Assay Characterization->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Characterization->Arrestin_Assay Ki_determination Determine Ki (Affinity) Binding_Assay->Ki_determination EC50_determination Determine EC50 (Potency) cAMP_Assay->EC50_determination Arrestin_Assay->EC50_determination SAR Structure-Activity Relationship Ki_determination->SAR Bias_analysis Functional Selectivity Analysis EC50_determination->Bias_analysis Bias_analysis->SAR

Workflow for D2 Agonist Characterization

Conclusion

This compound is a selective dopamine D2 receptor ligand with a high binding affinity. Its mechanism of action is presumed to be that of a typical D2 receptor agonist, involving the inhibition of adenylyl cyclase and the subsequent reduction of intracellular cAMP levels through the Gαi/o signaling pathway. While its affinity for the D2 receptor is established, a more comprehensive pharmacological profile, including its selectivity across other dopamine receptor subtypes and its functional potency and potential for biased agonism, requires further investigation. The experimental protocols detailed in this guide provide a framework for the thorough characterization of this compound and other novel D2 receptor modulators, which is essential for advancing our understanding of dopamine signaling and for the development of next-generation therapeutics for neurological and psychiatric disorders.

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-Amino-PPHT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 4-Amino-PPHT, a derivative of the potent D2 dopamine receptor agonist PPHT. This compound serves as a crucial intermediate for the development of fluorescent probes for dopamine receptors, enabling advanced research in neuropharmacology and molecular imaging. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol adapted from the primary literature, and methods for its characterization.

Introduction

This compound, scientifically known as (±)-2-[N-(4-aminophenyl)ethyl-N-propyl]amino-5-hydroxytetralin, is a significant compound in the study of the dopaminergic system. It is a derivative of PPHT, a well-established D2 dopamine receptor agonist. The introduction of an amino group on the phenylethyl moiety provides a versatile chemical handle for the conjugation of fluorophores and other reporter molecules. This functionalization allows for the creation of high-affinity fluorescent probes, which are instrumental in visualizing and quantifying dopamine D2 receptors in various biological systems. Such tools are invaluable for investigating receptor distribution, trafficking, and pharmacology at the cellular and subcellular levels. This guide aims to provide the necessary information for the successful synthesis and characterization of this important research compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name (±)-2-[N-(4-aminophenyl)ethyl-N-propyl]amino-5-hydroxytetralin
Molecular Formula C₂₁H₂₈N₂O[1]
Molecular Weight 324.46 g/mol [1]
Biological Target Dopamine D2 Receptor[1]
Binding Affinity (Ki) 6.8 nM[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from the precursor PPHT. The following protocol is based on the methodology described by Bakthavachalam V, et al. in the Journal of Medicinal Chemistry.

Materials and Reagents
  • (±)-PPHT hydrochloride

  • 4-Nitrophenylethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Protocol

Step 1: Synthesis of the Nitro-Intermediate

  • To a solution of (±)-PPHT hydrochloride in DMF, add an excess of potassium carbonate to neutralize the hydrochloride and create a basic environment.

  • Add 4-nitrophenylethyl bromide to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude nitro-intermediate.

  • Purify the crude product by silica gel column chromatography to yield the pure nitro-intermediate.

Step 2: Reduction to this compound

  • Suspend the purified nitro-intermediate in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the reduction of the nitro group to an amino group by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the final product by silica gel column chromatography to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction PPHT PPHT Reaction1 K₂CO₃, DMF PPHT->Reaction1 Nitro_Bromide 4-Nitrophenylethyl bromide Nitro_Bromide->Reaction1 Nitro_Intermediate Nitro-Intermediate Reaction1->Nitro_Intermediate Reaction2 Fe, NH₄Cl EtOH/H₂O, Reflux Nitro_Intermediate->Reaction2 Amino_PPHT This compound Reaction2->Amino_PPHT

Caption: Synthetic scheme for this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the chemical structure of this compound. The expected proton and carbon signals should be consistent with the proposed structure.

Table 2: Predicted ¹H NMR and ¹³C NMR Data

Technique Expected Chemical Shifts (ppm) and Multiplicities
¹H NMR Aromatic protons (multiple signals), aliphatic protons of the tetralin and ethyl-propyl chains (multiple signals), amino and hydroxyl protons (broad singlets).
¹³C NMR Aromatic carbons (multiple signals), aliphatic carbons of the tetralin and ethyl-propyl chains (multiple signals).
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Table 3: Mass Spectrometry Data

Technique Expected Value
HRMS (ESI+) [M+H]⁺ calculated for C₂₁H₂₉N₂O⁺: 325.2274, found: [Expected experimental value]
High-Performance Liquid Chromatography (HPLC)

HPLC analysis should be conducted to assess the purity of the final product. A suitable method would involve a C18 reverse-phase column with a gradient elution system of water and acetonitrile containing a small amount of trifluoroacetic acid.

Dopamine D2 Receptor Binding and Signaling

The biological activity of this compound is characterized by its high affinity for the dopamine D2 receptor. This interaction can be further investigated through various in vitro assays.

Radioligand Binding Assay

Competitive binding assays using a radiolabeled D2 receptor antagonist (e.g., [³H]spiperone) and membranes from cells expressing the D2 receptor can be used to determine the binding affinity (Ki) of this compound.

Functional Assays

Functional assays, such as measuring the inhibition of adenylyl cyclase activity or monitoring G-protein activation, can be employed to characterize the agonistic properties of this compound at the D2 receptor.

Signaling Pathway Diagram

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Amino_PPHT This compound Amino_PPHT->D2R Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

References

4-Amino-PPHT: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 4-Amino-2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin (4-Amino-PPHT). This compound is a derivative of the potent D2 dopamine receptor agonist PPHT, distinguished by the addition of an amino group on the phenyl ring of the phenethyl substituent. This modification was instrumental in the development of fluorescent probes for the dopamine D2 receptor. This document details the available physicochemical data, the synthetic route to its precursor, the experimental protocol for determining its receptor binding affinity, and its interaction with the dopamine D2 receptor signaling pathway.

Chemical Properties and Structure

This compound is a crucial molecule for the study of dopamine receptors, serving as a direct precursor to fluorescently labeled ligands. While extensive experimental data on its physical properties are not widely published, its fundamental chemical characteristics have been established.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₈N₂O--INVALID-LINK--
Molecular Weight 324.46 g/mol --INVALID-LINK--
CAS Number 129298-03-9--INVALID-LINK--
Binding Affinity (Ki) 6.8 nM (for Dopamine D2 Receptor)--INVALID-LINK--
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Solubility Not ReportedN/A
pKa Not ReportedN/A
Chemical Structure

The chemical structure of this compound is depicted below. It features a 5-hydroxytetralin core, characteristic of many dopaminergic ligands. The secondary amine is substituted with a propyl group and a 4-aminophenethyl group.

Chemical Structure of this compound Figure 1: Chemical Structure of this compound.

Experimental Protocols

The synthesis and characterization of this compound were first described by Bakthavachalam and colleagues in 1991. The following protocols are based on their seminal work and established methodologies in the field.

Synthesis of this compound

The synthesis of this compound is achieved through the reduction of its nitro precursor, 4-Nitro-PPHT.

2.1.1. Synthesis of 4-Nitro-PPHT (Precursor)

A detailed, step-by-step experimental protocol for the synthesis of 4-Nitro-PPHT is not explicitly provided in the available literature. However, it is synthesized by the N-alkylation of 2-(N-propyl)amino-5-hydroxytetralin with 1-(2-bromoethyl)-4-nitrobenzene.

2.1.2. Reduction of 4-Nitro-PPHT to this compound

The conversion of the nitro group to the primary amine is a standard chemical transformation. A general procedure for the reduction of an aromatic nitro compound to an aniline derivative using a reducing agent like tin(II) chloride or catalytic hydrogenation is typically employed.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of this compound start 2-(N-propyl)amino- 5-hydroxytetralin step1 N-Alkylation start->step1 reagent1 1-(2-bromoethyl)- 4-nitrobenzene reagent1->step1 intermediate 4-Nitro-PPHT step1->intermediate step2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) intermediate->step2 product This compound step2->product

Caption: Synthesis workflow for this compound from its precursors.

Dopamine D2 Receptor Binding Assay

The binding affinity of this compound for the dopamine D2 receptor is determined using a competitive radioligand binding assay. This method measures the ability of the compound to displace a known high-affinity radiolabeled ligand from the receptor.[1][2][3]

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from cells expressing dopamine D2 receptors (e.g., from rat striatum or transfected cell lines like CHO or HEK293 cells).[3]

  • Radioligand: [³H]Spiperone, a high-affinity D2 receptor antagonist.[1]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a potent D2 antagonist (e.g., 10 µM (+)-butaclamol or haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [³H]Spiperone (at a concentration near its Kd, e.g., 0.3 nM), and membrane suspension.

    • Non-specific Binding: Non-specific binding control, [³H]Spiperone, and membrane suspension.

    • Competitive Binding: Serial dilutions of this compound, [³H]Spiperone, and membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Workflow for Dopamine D2 Receptor Binding Assay

G cluster_assay Competitive Radioligand Binding Assay Workflow prep Prepare D2 Receptor- Containing Membranes setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding with  this compound dilutions prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter count Scintillation Counting to Measure Radioactivity filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using  Cheng-Prusoff Equation count->analyze result Ki value of this compound for D2 Receptor analyze->result

Caption: Experimental workflow for determining the Ki of this compound.

Biological Activity and Signaling Pathway

This compound is a potent and selective ligand for the dopamine D2 receptor. The D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes in the central nervous system.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is coupled to the Gαi/o family of G proteins. Upon activation by an agonist like this compound, the receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits. Both of these components can then modulate the activity of downstream effector proteins.

The primary signaling cascade initiated by D2 receptor activation is the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels results in decreased activity of protein kinase A (PKA). PKA is a key enzyme that phosphorylates numerous downstream targets, and its inhibition alters the phosphorylation state and activity of various proteins involved in neurotransmission and gene expression.

Dopamine D2 Receptor Signaling Pathway

G cluster_pathway Dopamine D2 Receptor Signaling ligand This compound (Agonist) receptor Dopamine D2 Receptor ligand->receptor Binds to g_protein Gαi/oβγ (Inactive) receptor->g_protein Activates g_protein_active Gαi-GTP + Gβγ (Active) g_protein->g_protein_active GDP/GTP Exchange ac Adenylyl Cyclase g_protein_active->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., modulation of ion channel activity, gene expression) pka->cellular_response Phosphorylates Downstream Targets

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Conclusion

This compound is a valuable chemical tool for the investigation of the dopamine D2 receptor. Its synthesis provides a key intermediate for the development of fluorescent probes, enabling advanced studies of receptor localization and dynamics. The well-established protocols for its characterization, particularly its high affinity for the D2 receptor, underscore its utility in neuropharmacological research. Further elucidation of its detailed physicochemical properties would be beneficial for its broader application in various experimental settings. This guide provides a foundational resource for researchers and professionals working in the field of dopamine receptor pharmacology and drug development.

References

In Vitro Binding Affinity of 4-Amino-PPHT: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin (4-Amino-PPHT) is a derivative of the potent D2-like dopamine receptor agonist PPHT. Understanding its in vitro binding characteristics is crucial for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound, including quantitative binding data, detailed experimental protocols, and an exploration of its functional activity and associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound has been primarily characterized at the dopamine D2 receptor. The following table summarizes the available quantitative data.

ReceptorLigandKi (nM)Test SystemReference
Dopamine D2This compound6.8Not specified in abstract[1]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

A detailed experimental protocol for determining the binding affinity of this compound is crucial for the replication and validation of research findings. The following is a generalized radioligand binding assay protocol, with specific details for this compound to be further elucidated from the primary literature.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is based on standard methodologies for determining the binding affinity of a test compound at the dopamine D2 receptor.

1. Materials:

  • Test Compound: this compound

  • Radioligand: [3H]Spiperone (a commonly used antagonist radioligand for D2 receptors)

  • Receptor Source: Membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter and Scintillation Fluid.

2. Procedure:

  • Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Assay buffer

    • A fixed concentration of [3H]Spiperone (typically at or below its Kd value).

    • A range of concentrations of the test compound, this compound.

    • For non-specific binding wells, add the non-specific binding control instead of the test compound.

    • Add the prepared membrane suspension to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity and Signaling Pathways

This compound has been identified as a potent agonist at both dopamine D1 and D2 receptors[2].

Dopamine D2 Receptor Signaling Pathway

As an agonist at the D2 receptor, this compound is expected to initiate downstream signaling cascades typically associated with the activation of this Gi/o-coupled receptor. The binding of an agonist like this compound to the D2 receptor leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric G protein. This activation results in the dissociation of the Gαi/o subunit from the Gβγ dimer.

The primary downstream effects of D2 receptor activation include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization) and voltage-gated calcium channels (inhibiting calcium influx).

  • Activation of MAPK/ERK Pathway: D2 receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating gene expression and cell proliferation.

The following diagram illustrates the canonical signaling pathway for the dopamine D2 receptor.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activates G_alpha Gαi/o (active) G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand This compound (Agonist) Ligand->D2R Binds G_alpha->AC Inhibits Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) G_betagamma->Cellular_Response Modulates Ion Channels ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response

Dopamine D2 Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (e.g., from D2-expressing cells) incubation Incubate: Membranes + Radioligand + Test Ligand (varying conc.) prep_membranes->incubation prep_ligands Prepare Solutions: - this compound (Test Ligand) - [3H]Spiperone (Radioligand) - Haloperidol (Non-specific) prep_ligands->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing Wash Filters (Remove non-specific binding) filtration->washing counting Scintillation Counting (Quantify bound radioactivity) washing->counting calculation Calculate Specific Binding counting->calculation curve_fitting Generate Competition Curve (Plot Specific Binding vs. [Test Ligand]) calculation->curve_fitting determine_ic50 Determine IC50 curve_fitting->determine_ic50 calculate_ki Calculate Ki (Cheng-Prusoff Equation) determine_ic50->calculate_ki

Radioligand Binding Assay Workflow

Conclusion

This compound is a potent agonist at dopamine D2 receptors with a high binding affinity in the nanomolar range. Its activity at other dopamine and serotonin receptor subtypes requires further investigation to fully delineate its selectivity profile. The provided experimental protocol for radioligand binding assays offers a framework for such investigations. As a D2 receptor agonist, this compound is predicted to modulate cellular function through the canonical Gi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. Further functional assays are warranted to explore the full spectrum of its intracellular signaling effects. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the pharmacology of this compound.

References

Pharmacological Profile of 4-Amino-PPHT: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin (4-Amino-PPHT) is a derivative of the aminotetralin class of compounds, which are known for their interactions with dopamine receptors. This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound. The primary focus of this document is to present its receptor binding affinity, and where available, its functional activity. Methodologies for key experimental procedures are detailed to facilitate further research and evaluation of this compound. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

The aminotetralin chemical scaffold has been a fertile ground for the development of ligands targeting dopamine receptors, leading to the discovery of numerous agonists and antagonists with varying selectivity profiles. This compound emerges from this lineage as a molecule of interest for its potential interactions with the dopaminergic system. Understanding the detailed pharmacological profile of this compound is crucial for elucidating its mechanism of action and exploring its potential therapeutic applications. This guide synthesizes the known information regarding its receptor binding and functional characteristics, providing a structured framework for its scientific evaluation.

Receptor Binding Profile

The primary pharmacological characteristic of this compound identified to date is its selective binding to the dopamine D2 receptor.

Dopamine Receptor Subtypes

Quantitative analysis of the binding affinity of this compound has been reported for the dopamine D2 receptor.

Table 1: Binding Affinity of this compound at the Dopamine D2 Receptor

ReceptorRadioligandTissue/Cell LineKᵢ (nM)Reference
Dopamine D₂[³H]SpiperoneNot Specified6.8[1]

Data on the binding affinity of this compound for other dopamine receptor subtypes (D₁, D₃, D₄, D₅) are not currently available in the public domain.

Other G-Protein Coupled Receptors (GPCRs)

Comprehensive screening of this compound against a broader panel of GPCRs, including serotonin, adrenergic, and muscarinic receptors, is necessary to establish a complete selectivity profile. At present, there is no publicly available data on the binding affinity of this compound for these other receptor families.

Functional Activity

The functional consequence of this compound binding to the dopamine D2 receptor, such as its potential agonist, antagonist, or inverse agonist activity, remains to be fully characterized. Functional assays are essential to determine the efficacy and potency of this compound.

Currently, there is no publicly available data on the functional activity of this compound, including EC₅₀, IC₅₀, or intrinsic activity values from assays such as cAMP modulation or GTPγS binding.

In Vivo Pharmacology

To understand the physiological and potential behavioral effects of this compound, in vivo studies are required. Such studies could involve techniques like microdialysis to measure neurotransmitter levels in specific brain regions or behavioral paradigms to assess its impact on motor function, cognition, and other centrally-mediated processes.

No in vivo pharmacological data for this compound is currently available in the public domain.

Experimental Protocols

The following sections detail standardized protocols for key in vitro assays that are fundamental for characterizing the pharmacological profile of this compound.

Radioligand Binding Assay for Dopamine D₂ Receptors

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of this compound for the dopamine D₂ receptor.

Radioligand_Binding_Assay_Workflow Membrane_Prep Membrane Preparation (e.g., from CHO cells expressing hD₂R) Incubation Incubation (Membranes, [³H]Spiperone, this compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis Data Analysis (IC₅₀ determination and Kᵢ calculation) Counting->Analysis

Radioligand Binding Assay Workflow

Materials:

  • Cell Membranes: Membranes prepared from a stable cell line expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]Spiperone (a D₂ antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known D₂ antagonist (e.g., 10 µM haloperidol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and Fluid.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer + radioligand + membranes), non-specific binding (assay buffer + radioligand + non-specific control + membranes), and competitive binding (assay buffer + radioligand + varying concentrations of this compound + membranes).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Functional cAMP Assay for Dopamine D₂ Receptors

This protocol describes a method to assess the functional activity of this compound at the D₂ receptor by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) production.

cAMP_Assay_Workflow Cell_Culture Cell Culture (CHO cells expressing hD₂R) Pre_incubation Pre-incubation (with this compound) Cell_Culture->Pre_incubation Stimulation Stimulation (with Forskolin) Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->cAMP_Detection Data_Analysis Data Analysis (EC₅₀/IC₅₀ determination) cAMP_Detection->Data_Analysis

cAMP Functional Assay Workflow

Materials:

  • Cell Line: A stable cell line expressing the human dopamine D₂ receptor and a cAMP-responsive reporter system (e.g., CHO-K1).

  • Test Compound: this compound.

  • Stimulant: Forskolin (an adenylyl cyclase activator).

  • Reference Agonist: A known D₂ receptor agonist (e.g., quinpirole).

  • Reference Antagonist: A known D₂ receptor antagonist (e.g., haloperidol).

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • cAMP Detection Kit: e.g., HTRF®, ELISA, or other commercially available kits.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and culture overnight.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of this compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a reference agonist.

  • Stimulation: Add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the logarithm of the this compound concentration to determine the EC₅₀ (potency) and the maximal effect (efficacy) relative to a full agonist.

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the this compound concentration to determine the IC₅₀ value.

Signaling Pathways

Dopamine receptors are G-protein coupled receptors that modulate intracellular signaling cascades. The D₂ receptor, the primary target of this compound, is typically coupled to Gαi/o proteins.

D2_Receptor_Signaling D2R D₂ Receptor G_protein Gαi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream Phosphorylation

Canonical D₂ Receptor Signaling Pathway

Activation of the D₂ receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequent alterations in the phosphorylation state of various downstream target proteins, ultimately modulating neuronal excitability and gene expression. The precise effect of this compound on this pathway is yet to be determined.

Conclusion and Future Directions

This compound is a dopamine D₂ receptor ligand with a reported Kᵢ value of 6.8 nM[1]. However, a comprehensive pharmacological profile is currently incomplete. To fully understand the potential of this compound, further research is imperative in the following areas:

  • Expanded Binding Profile: Determination of the binding affinities of this compound for all dopamine receptor subtypes (D₁, D₃, D₄, D₅) and a broad panel of other relevant GPCRs is essential to establish its selectivity.

  • Functional Characterization: In-depth functional assays are required to determine the potency (EC₅₀/IC₅₀) and intrinsic activity of this compound at the D₂ receptor and other potential targets.

  • In Vivo Evaluation: Studies in animal models are necessary to investigate the pharmacokinetic profile, central nervous system effects, and potential therapeutic efficacy of this compound.

This technical guide provides a summary of the existing knowledge on this compound and a roadmap for its future pharmacological investigation. The detailed experimental protocols and pathway diagrams are intended to facilitate these research endeavors.

References

An In-depth Technical Guide to 4-Amino-PPHT Derivatives and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-5,6,7,8-tetrahydropyridino[4,3-d]pyrimidine (4-Amino-PPHT) derivatives, a promising class of compounds targeting dopamine receptors. This document details their synthesis, biological activity, structure-activity relationships, and the experimental protocols for their evaluation, with a focus on their potential as selective dopamine D3 receptor ligands.

Introduction

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are prominent in the central nervous system of vertebrates. They play a crucial role in various neurological processes, including motivation, pleasure, cognition, and motor control. The dopamine receptor family is divided into two main subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The D3 receptor, in particular, has emerged as a significant therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease.

This compound derivatives have been identified as potent and selective ligands for the dopamine D3 receptor. The parent compound, this compound, demonstrates a high affinity for the D2 receptor with a Ki value of 6.8 nM.[1] By modifying the core structure of this compound, researchers have developed a series of analogs with varying affinities and selectivities for the D2 and D3 receptors, highlighting the therapeutic potential of this chemical scaffold. This guide will delve into the synthetic strategies, biological evaluation, and structure-activity relationships of these derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process starting from readily available precursors. The core tetrahydropyridino[4,3-d]pyrimidine scaffold is generally constructed, followed by the introduction of various substituents to explore the structure-activity relationship.

General Synthetic Scheme

A representative synthetic route to 2,4-diamino-5,6,7,8-tetrahydropyridino[4,3-d]pyrimidines involves the protection of the 2-amino group of a starting pyrimidine, followed by a series of reactions to build the fused heterocyclic system. The protecting group is then removed, and the 6-position of the tetrahydropyridine ring is functionalized.

Detailed Experimental Protocol: Synthesis of a Representative 2,4-Diamino-6-aralkyl-5,6,7,8-tetrahydropyridino[4,3-d]pyrimidine

This protocol is a representative example for the synthesis of 6-substituted 2,4-diamino-5,6,7,8-tetrahydropyridino[4,3-d]pyrimidines.[2]

Step 1: N2-Pivaloyl Protection of 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one To a solution of 2-amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in a suitable solvent, pivalic anhydride is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Formation of the 4-Imidazolido Group The N2-pivaloyl protected product from Step 1 is treated with 4-chlorophenylphosphorodichloridate and 1,2,4-triazole in an appropriate solvent. The reaction is heated to facilitate the formation of the 4-imidazolido intermediate.

Step 3: Ammonolysis and Deprotection The intermediate from Step 2 is subjected to ammonolysis to replace the 4-imidazolido group with an amino group and to remove the N2-pivaloyl protecting group. This is typically achieved by treating the compound with a solution of ammonia in methanol under pressure.

Step 4: Removal of the 6-Benzyl Group Catalytic hydrogenolysis is employed to remove the 6-benzyl group, yielding the N6-unsubstituted 2,4-diamino-5,6,7,8-tetrahydropyridino[4,3-d]pyrimidine. This is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Step 5: N6-Alkylation The N6-unsubstituted compound is then reacted with an appropriate aralkyl bromide in a solvent such as N,N-dimethylformamide (DMF) in the presence of a catalytic amount of sodium iodide to yield the final 6-aralkyl-substituted derivative. The product is purified by column chromatography.

Biological Activity and Structure-Activity Relationships

The primary biological target of this compound derivatives is the dopamine D3 receptor. The affinity and selectivity of these compounds are highly dependent on the nature and position of substituents on the core scaffold.

Data Presentation: Dopamine Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of a series of this compound derivatives for the human dopamine D1, D2, and D3 receptors. The data is compiled from a study on high-affinity and selective dopamine D3 receptor full agonists.

CompoundRKi (nM) D1Ki (nM) D2Ki (nM) D3D2/D3 Selectivity
1 H>10,000239 ± 601.0 ± 0.04239
2 2-F>10,000185 ± 611.1 ± 0.3168
3 3-F>10,000137 ± 150.72 ± 0.11190
4 4-F>10,000330 ± 501.5 ± 0.2220
5 2-Cl>10,000250 ± 401.2 ± 0.1208
6 3-Cl>10,000150 ± 200.8 ± 0.1188
7 4-Cl>10,000450 ± 702.0 ± 0.3225
8 2-OCH3>10,000300 ± 501.8 ± 0.2167
9 3-OCH3>10,000200 ± 301.0 ± 0.1200
10 4-OCH3>10,000500 ± 802.5 ± 0.4200
Structure-Activity Relationship (SAR) Discussion

The data presented in the table reveals several key structure-activity relationships for this class of compounds:

  • High D3 Affinity: All the listed derivatives exhibit high affinity for the dopamine D3 receptor, with Ki values in the low nanomolar range.

  • D3 Selectivity: These compounds consistently show high selectivity for the D3 receptor over the D2 receptor, with selectivity ratios ranging from approximately 170- to 240-fold.

  • Negligible D1 Affinity: The affinity for the D1 receptor is very low (Ki > 10,000 nM) for all tested compounds, indicating a high degree of selectivity for the D2-like receptor family.

  • Influence of Phenyl Substitution:

    • Substitution on the phenyl ring with fluorine or chlorine atoms generally maintains or slightly improves D3 receptor affinity compared to the unsubstituted analog.

    • The position of the substituent on the phenyl ring has a modest impact on affinity and selectivity. For instance, a meta-fluorine substituent (Compound 3) results in the highest D3 affinity (Ki = 0.72 nM) within this series.

    • Methoxy substitution also leads to potent D3 ligands, with the meta-methoxy derivative (Compound 9) showing a Ki of 1.0 nM.

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for Dopamine D2 and D3 Receptors

This protocol is a representative method for determining the binding affinity of test compounds for dopamine D2 and D3 receptors.

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing either human D2 or D3 receptors.

  • Radioligand: [³H]Spiperone or another suitable high-affinity D2/D3 antagonist radioligand.

  • Non-specific binding agent: A high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol or butaclamol).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (this compound derivatives) at various concentrations.

  • 96-well microplates.

  • Filtration apparatus (e.g., cell harvester) with glass fiber filters (e.g., Whatman GF/C).

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Assay Setup: The assay is performed in a 96-well plate format. Each well will have a final volume of 250 µL.

  • Addition of Reagents:

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 150 µL of the cell membrane suspension.

    • Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific binding agent, 50 µL of the radioligand solution, and 150 µL of the cell membrane suspension.

    • Competition Wells: Add 50 µL of the test compound at various dilutions, 50 µL of the radioligand solution, and 150 µL of the cell membrane suspension.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration of the plate contents through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the functional activity of the compounds (agonist, antagonist, or inverse agonist) by quantifying their effect on G-protein activation.

Materials:

  • Cell membranes from cells expressing the dopamine D3 receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds at various concentrations.

  • Agonist (for antagonist testing, e.g., dopamine or quinpirole).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the D3 receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, GDP (to a final concentration of ~10-100 µM), and the test compound (for agonist mode) or the test compound plus a fixed concentration of a known agonist (for antagonist mode).

  • Incubation: Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure the radioactivity.

    • SPA Method: Add SPA beads to the wells and incubate to allow the beads to capture the membranes. Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Agonist Mode: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist Mode: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the IC50, from which the antagonist constant (Kb) can be calculated.

Visualizations

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of dopamine receptors. Upon activation by an agonist, it couples to inhibitory G proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

D3_Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor Gi Gi/o Protein D3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist This compound Derivative (Agonist) Agonist->D3R Binds Gi->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Dopamine D3 Receptor Signaling Pathway
Experimental Workflow for Evaluation of this compound Derivatives

The evaluation of novel this compound derivatives follows a structured workflow, from initial synthesis to detailed biological characterization.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Primary_Binding Primary Screening: D3 Receptor Binding Assay ([³H]Spiperone) Purification->Primary_Binding SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Binding->SAR_Analysis Selectivity_Screening Selectivity Screening: D1, D2, and other Receptor Binding Assays Primary_Binding->Selectivity_Screening Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Functional_Assay Functional Characterization: [³⁵S]GTPγS Binding Assay (Agonist/Antagonist Mode) Selectivity_Screening->Functional_Assay Functional_Assay->SAR_Analysis

Workflow for this compound Derivative Evaluation
Logical Relationship of Structure-Activity Insights

The structural modifications of the this compound core directly influence the affinity and selectivity for the dopamine D3 receptor.

SAR_Logic Core This compound Core Scaffold Affinity Dopamine D3 Receptor Affinity (Ki) Core->Affinity Selectivity Selectivity (D2/D3 ratio) Core->Selectivity Substituents Substituents on Phenyl Ring (R group) Substituents->Affinity Substituents->Selectivity Potential Therapeutic Potential Affinity->Potential Selectivity->Potential

Structure-Activity Relationship Logic

Conclusion

This compound derivatives represent a versatile and potent class of dopamine D3 receptor ligands. The tetrahydropyridino[4,3-d]pyrimidine scaffold allows for systematic structural modifications, leading to compounds with high affinity and selectivity for the D3 receptor. The detailed synthetic and biological evaluation protocols provided in this guide offer a framework for the further exploration and optimization of these compounds. The promising pharmacological profile of this compound derivatives makes them valuable candidates for the development of novel therapeutics for a variety of central nervous system disorders. Further research into their in vivo efficacy, pharmacokinetic properties, and safety profiles is warranted to fully elucidate their therapeutic potential.

References

An In-Depth Technical Guide to 4-Amino-PPHT: A Selective Dopamine D2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-PPHT, a potent and selective agonist for the dopamine D2 receptor. The document details its discovery, chemical synthesis, pharmacological properties, and the signaling pathways it modulates. Furthermore, it offers detailed experimental protocols for researchers interested in studying this compound and its interactions with the dopamine D2 receptor.

Introduction

This compound, also known as (±)-2-[N-(4-Aminophenethyl)-N-propyl]amino-5-hydroxytetralin, is a derivative of the well-established dopamine D2 receptor agonist PPHT. Its discovery marked a significant step in the development of selective probes for studying the structure and function of dopamine receptors. This guide serves as a technical resource, consolidating key information for researchers in pharmacology and drug development.

Discovery and History

This compound was first synthesized and characterized by Bakthavachalam and colleagues in 1991 as part of a study to develop fluorescent probes for dopamine receptors.[1][2] In this seminal paper published in the Journal of Medicinal Chemistry, this compound was reported as compound 9a and was identified as a high-affinity ligand for the dopamine D2 receptor.[1][2] The primary motivation for its synthesis was to create a functionalized analog of PPHT that could be conjugated with fluorescent molecules to visualize dopamine receptors.

Chemical Synthesis

The synthesis of this compound involves a multi-step process starting from 5-methoxy-2-tetralone. The general synthetic scheme for the parent compound, PPHT, provides a foundation for the synthesis of its 4-amino derivative.

A plausible synthetic route for this compound, based on the synthesis of related compounds, would involve the reductive amination of 5-methoxy-2-tetralone with n-propylamine, followed by N-alkylation with a protected 4-aminophenethyl halide and subsequent demethylation to yield the final product.

Synthesis of the Parent Compound, PPHT:

A common method for synthesizing the PPHT scaffold involves the following key steps:[3]

  • Reductive Amination: Reaction of 5-methoxy-2-tetralone with n-propylamine in the presence of a reducing agent like sodium cyanoborohydride to form the secondary amine, 2-(N-propylamino)-5-methoxytetralin.

  • N-Alkylation: The resulting secondary amine is then reacted with phenethyl bromide to yield the tertiary amine, 2-(N-phenethyl-N-propyl)amino-5-methoxytetralin.

  • Demethylation: The methoxy group is cleaved using a demethylating agent such as boron tribromide to afford the final product, PPHT.

To synthesize this compound, a similar strategy would be employed, utilizing a phenethyl bromide derivative with a protected amino group at the 4-position, which is deprotected in the final step.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the dopamine D2 receptor.

Receptor Binding Affinity

The primary pharmacological characteristic of this compound is its potent binding to the dopamine D2 receptor. The initial study reported a high affinity for this receptor subtype.

Receptor SubtypeLigandKi (nM)
Dopamine D2This compound6.8

Table 1: Receptor Binding Affinity of this compound.

Mechanism of Action and Signaling Pathways

As an agonist of the dopamine D2 receptor, this compound mimics the action of the endogenous neurotransmitter dopamine at this specific receptor subtype. The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.

Activation of the D2 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and protein phosphorylation.

D2_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R G_protein Gαi/o-Gβγ Complex D2R->G_protein Activates G_alpha_i Gαi/o (active) G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]-Spiperone.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-D2R or HEK293-D2R).

  • Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes + [3H]-Spiperone + assay buffer.

    • Non-specific Binding: Receptor membranes + [3H]-Spiperone + non-specific binding control (e.g., Haloperidol).

    • Competitive Binding: Receptor membranes + [3H]-Spiperone + varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Prepare D2R Membrane Homogenate Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Test Compound, and Buffers Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Scintillation Counting of Filters Washing->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Non-linear Regression to Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Radioligand Binding Assay Workflow.
Functional Assay: cAMP Measurement

This protocol measures the functional consequence of D2 receptor activation by this compound, which is the inhibition of cAMP production.

Materials:

  • Cell Line: A cell line expressing the human dopamine D2 receptor (e.g., CHO-D2R or HEK293-D2R).

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Forskolin: An adenylyl cyclase activator.

  • Test Compound: this compound.

  • Cell Culture Medium and reagents.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

  • Cell Stimulation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the continued presence of this compound for another 15-30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement assay following the kit protocol. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence or luminescence).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

    • Determine the EC50 value from the resulting dose-response curve using non-linear regression.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Compound Treatment cluster_detection Detection & Analysis Cell_Culture Culture D2R-expressing Cells in 96-well Plates Wash_Cells Wash Cells with Serum-Free Medium Cell_Culture->Wash_Cells Pre_incubation Pre-incubate with This compound Wash_Cells->Pre_incubation Stimulation Stimulate with Forskolin in presence of this compound Pre_incubation->Stimulation Cell_Lysis Lyse Cells Stimulation->Cell_Lysis cAMP_Measurement Measure cAMP Levels (e.g., HTRF, AlphaScreen) Cell_Lysis->cAMP_Measurement Data_Analysis Plot Dose-Response Curve and Determine EC50 cAMP_Measurement->Data_Analysis

Functional cAMP Assay Workflow.

Conclusion

This compound remains a valuable research tool for the study of the dopamine D2 receptor. Its well-defined pharmacology as a selective agonist, coupled with its potential for chemical modification, makes it a cornerstone compound in the field of dopamine receptor research. This technical guide provides the essential information and methodologies for its synthesis, characterization, and use in investigating the intricacies of D2 receptor signaling.

References

4-Amino-PPHT: A Fluorescent Probe for Dopamine D2 Receptor Interrogation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-PPHT, a fluorescent probe with selective affinity for the dopamine D2 receptor. The document details its binding characteristics, proposed synthesis, and methodologies for its application in receptor binding assays and fluorescence microscopy. Furthermore, it visualizes the key signaling pathways associated with D2 receptor activation, offering a comprehensive resource for researchers in neuroscience and pharmacology.

Quantitative Data Presentation

The binding affinity of this compound and its parent compound's fluorescent derivatives for the dopamine D2 receptor is summarized below. This data highlights the potential of PPHT-based scaffolds for the development of high-affinity fluorescent probes.

CompoundKi (nM) for Dopamine D2 ReceptorReference
This compound (Compound 9a)6.8[1]
(S)-PPHT (unlabeled)2.1[2]
Fluorescein-coupled (S)-PPHT4.8[2]
NBD-coupled (S)-PPHT0.30[2]

Core Properties and Characteristics

This compound is a derivative of (S)-2-(N-phenylethyl-N-propyl)-amino-5-hydroxytetralin (PPHT), a known selective D2 dopamine receptor agonist. The addition of an amino group to the phenethyl moiety provides a functional handle for potential conjugation or modulation of its properties while retaining significant affinity for the D2 receptor.

Binding Affinity and Selectivity

As indicated in the table above, this compound exhibits a high affinity for the dopamine D2 receptor with a reported Ki value of 6.8 nM.[1] This makes it a valuable tool for selectively labeling and studying D2 receptors. The parent compound, (S)-PPHT, and its fluorescent conjugates also demonstrate nanomolar affinity, underscoring the suitability of the PPHT pharmacophore for D2 receptor targeting.

Photophysical Properties (Inferred)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, its use in dopamine D2 receptor binding assays, and its application in fluorescence microscopy.

Proposed Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not explicitly published. However, based on the known synthesis of PPHT and related aminotetralin derivatives, a plausible synthetic route is proposed below. This protocol should be considered a general guideline and may require optimization.

Workflow for the Proposed Synthesis of this compound

G cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_product Final Product 5-Methoxy-2-tetralone 5-Methoxy-2-tetralone Reductive_Amination Reductive Amination with 4-nitro-phenethylamine 5-Methoxy-2-tetralone->Reductive_Amination 1. NaBH3CN N-propylation N-propylation Reductive_Amination->N-propylation 2. Propionaldehyde, NaBH3CN Demethylation Demethylation N-propylation->Demethylation 3. BBr3 Nitro_Reduction Nitro Group Reduction Demethylation->Nitro_Reduction 4. H2, Pd/C or SnCl2 This compound This compound Nitro_Reduction->this compound

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Reductive Amination: 5-Methoxy-2-tetralone is reacted with 4-nitrophenethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form the secondary amine.

  • N-propylation: The resulting secondary amine is then subjected to another reductive amination with propionaldehyde and a reducing agent to introduce the propyl group, yielding the tertiary amine.

  • Demethylation: The methoxy group is cleaved to the free hydroxyl group using a demethylating agent like boron tribromide (BBr3).

  • Nitro Group Reduction: The nitro group on the phenethyl moiety is reduced to the primary amine using standard conditions, such as catalytic hydrogenation (H2 over Palladium on carbon) or reduction with tin(II) chloride (SnCl2), to yield the final product, this compound.

Purification at each step would be necessary, likely involving column chromatography.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the D2 receptor using this compound as the fluorescent probe.

Workflow for Dopamine D2 Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing D2 receptors Incubation Incubate membranes with This compound and test compounds Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer, this compound, and test compounds Reagent_Prep->Incubation Separation Separate bound from free ligand (e.g., filtration) Incubation->Separation Detection Measure fluorescence of bound this compound Separation->Detection Data_Processing Calculate specific binding Detection->Data_Processing Curve_Fitting Perform non-linear regression to determine IC50 and Ki Data_Processing->Curve_Fitting

Caption: Workflow for a competitive dopamine D2 receptor binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D2 receptor. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • A fixed concentration of this compound (typically at or below its Kd).

    • Varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol or spiperone).

    • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound fluorescent ligand from the free ligand. Wash the filters with ice-cold assay buffer.

  • Detection: Measure the fluorescence intensity of the filters using a plate reader with appropriate excitation and emission wavelengths for this compound.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the competitor concentration.

    • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant for the D2 receptor.

Fluorescence Microscopy of Dopamine D2 Receptors

This protocol provides a general framework for visualizing dopamine D2 receptors in live cells using this compound.

Workflow for Fluorescence Microscopy

G cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cluster_analysis Image Analysis Cell_Culture Culture cells expressing D2 receptors on coverslips Incubation Incubate cells with This compound Cell_Culture->Incubation Washing Wash cells to remove unbound probe Incubation->Washing Microscopy Image cells using a fluorescence microscope Washing->Microscopy Image_Acquisition Acquire images at appropriate excitation and emission wavelengths Microscopy->Image_Acquisition Analysis Analyze receptor localization and dynamics Image_Acquisition->Analysis

Caption: General workflow for live-cell fluorescence microscopy.

Methodology:

  • Cell Culture: Plate cells expressing dopamine D2 receptors (e.g., HEK293 or CHO cells) onto glass-bottom dishes or coverslips suitable for microscopy. Allow the cells to adhere and grow to an appropriate confluency.

  • Labeling:

    • Prepare a solution of this compound in a suitable imaging buffer (e.g., HBSS or phenol red-free medium). The optimal concentration should be determined empirically but will likely be in the nanomolar range.

    • Remove the culture medium from the cells and wash gently with the imaging buffer.

    • Incubate the cells with the this compound solution for a sufficient time to allow binding (e.g., 15-30 minutes) at 37°C.

  • Washing: Gently wash the cells two to three times with fresh imaging buffer to remove unbound fluorescent probe and reduce background fluorescence.

  • Imaging:

    • Mount the coverslip or dish onto the stage of a fluorescence microscope (e.g., a confocal or epifluorescence microscope).

    • Use an appropriate objective lens for cellular imaging (e.g., 40x or 63x oil immersion).

    • Excite the sample with a light source corresponding to the excitation maximum of this compound and collect the emitted fluorescence through a filter set appropriate for its emission spectrum.

    • Acquire images, adjusting the exposure time and laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the D2 receptors. Time-lapse imaging can be performed to study receptor dynamics, such as internalization upon agonist stimulation.

Dopamine D2 Receptor Signaling Pathways

Activation of the dopamine D2 receptor by an agonist like this compound can initiate two primary signaling cascades: the canonical G-protein dependent pathway and the β-arrestin mediated pathway.

G-protein Dependent Signaling

The D2 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Agonist binding leads to the dissociation of the G-protein subunits, which in turn modulates the activity of downstream effectors.

Dopamine D2 Receptor G-protein Signaling Pathway

G This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Binds to Gi/o Gi/o Protein D2_Receptor->Gi/o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi/o->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., GIRKs) Gi/o->Ion_Channels Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Cellular_Response Cellular Response (e.g., decreased excitability) PKA->Cellular_Response Ion_Channels->Cellular_Response

Caption: Canonical G-protein signaling cascade of the D2 receptor.

β-Arrestin Mediated Signaling

Upon prolonged agonist stimulation, the D2 receptor can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which not only desensitizes G-protein signaling but also initiates a separate wave of signaling by acting as a scaffold for other signaling proteins.

Dopamine D2 Receptor β-Arrestin Signaling Pathway

G Agonist This compound D2_Receptor Dopamine D2 Receptor Agonist->D2_Receptor GRK GRK D2_Receptor->GRK Recruits Phospho_D2R Phosphorylated D2R GRK->Phospho_D2R Phosphorylates beta-Arrestin β-Arrestin Phospho_D2R->beta-Arrestin Recruits Signaling_Complex Signaling Complex (e.g., with ERK, AKT) beta-Arrestin->Signaling_Complex Scaffolds Internalization Receptor Internalization beta-Arrestin->Internalization Promotes Downstream_Signaling Downstream Signaling Signaling_Complex->Downstream_Signaling

Caption: β-Arrestin mediated signaling and receptor internalization.

Conclusion

This compound represents a promising fluorescent probe for the study of dopamine D2 receptors. Its high affinity and the potential for environmentally sensitive fluorescence make it a versatile tool for both quantitative binding assays and cellular imaging. The detailed protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to incorporate this compound into their studies of dopaminergic systems and to further explore its potential in drug discovery and neuropharmacology. Further characterization of its specific photophysical properties will undoubtedly enhance its utility as a fluorescent probe.

References

The Structural Ballet of a Dopamine D2 Receptor Ligand: An In-depth Technical Guide to the Structure-Activity Relationship of 4-Amino-PPHT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the interaction of 4-Amino-2-(N-phenylethyl-N-propyl)amino-5-hydroxytetralin (4-Amino-PPHT) and its analogs with the dopamine D2 receptor (D2R). Understanding the structure-activity relationship (SAR) of this potent D2R agonist is paramount for the rational design of novel therapeutic agents targeting a spectrum of neurological and psychiatric disorders. This document provides a comprehensive overview of the key structural motifs influencing binding affinity and functional activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Quantitative Analysis of this compound and its Analogs at the Dopamine D2 Receptor

The affinity of a ligand for its receptor is a critical determinant of its potency. For this compound and its derivatives, binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.

The following table summarizes the available quantitative data for (S)-PPHT and its fluorescently-labeled analogs, providing a glimpse into the initial SAR of this compound class.

CompoundModificationDopamine D2 Receptor Kᵢ (nM)Reference
(S)-PPHTParent Compound2.1[1]
NBD-(S)-PPHTCoupled to 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)0.30[1]
Fluorescein-(S)-PPHTCoupled to Fluorescein4.8[1]

Analysis of the Data:

  • The parent compound, (S)-PPHT, exhibits a high affinity for the D2 receptor with a Kᵢ value in the low nanomolar range.[1]

  • Interestingly, the attachment of the NBD fluorophore to (S)-PPHT results in a significant increase in binding affinity, as evidenced by a lower Kᵢ value.[1] This suggests that the NBD moiety may be interacting with a favorable binding pocket on the receptor or inducing a more favorable conformation of the ligand.

  • Conversely, the larger fluorescein tag leads to a slight decrease in binding affinity compared to the parent compound. This indicates that steric hindrance may play a role in the interaction of larger substituents with the D2 receptor.

The Core Pharmacophore: Unraveling the Structure-Activity Relationship

The 2-aminotetralin scaffold is a well-established pharmacophore for dopamine D2 receptor agonists. The SAR of this class of compounds is governed by the interplay of several key structural features:

  • The Hydroxytetralin Ring: The position of the hydroxyl group on the tetralin ring is crucial for D2 receptor activity. For PPHT, the 5-hydroxy substitution is a key feature for high-affinity D2 receptor binding.

  • The Amino Group: The basicity and substitution pattern of the amino group at the 2-position of the tetralin ring are critical for interaction with the receptor. N,N-disubstituted 2-aminotetralins, such as PPHT, are known to be potent D2 receptor agonists.

  • The N-Substituents: The nature of the substituents on the nitrogen atom significantly influences both affinity and selectivity. In the case of this compound, the N-phenylethyl and N-propyl groups are key contributors to its high D2 receptor potency. The N-n-propyl-N-phenylethylamino substitution, in particular, has been identified as conferring high potency for the D2 receptor.

Experimental Protocols: A Guide to Methodologies

The determination of the binding affinity and functional activity of compounds like this compound relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay is a cornerstone for determining the binding affinity (Kᵢ) of a test compound.

Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the dopamine D2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity D2 receptor radioligand, such as [³H]spiperone.

  • Test Compound: this compound or its analogs at various concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Fluid.

  • Glass Fiber Filters.

  • Cell Harvester.

  • Scintillation Counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kₔ value), and the test compound at a range of concentrations.

  • Equilibrium: Incubate the mixture for a sufficient time (e.g., 60-90 minutes) at room temperature or 37°C to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Logical Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers Incubation Incubate Components: Membranes + Radioligand + Test Compound Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Curve Generate Competition Curve Counting->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ion_Channel Ion Channel (e.g., GIRK) G_protein->Ion_Channel Gβγ modulates cAMP cAMP AC->cAMP Produces Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Leads to Ligand This compound (Agonist) Ligand->D2R Binds to PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to Hyperpolarization->Cellular_Response

References

Methodological & Application

Application Notes and Protocols: 4-Amino-PPHT Dopamine D2 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-PPHT is a derivative of the PPHT class of compounds, demonstrating selective binding to dopamine D2 receptors. Understanding the binding affinity of novel compounds like this compound is a critical step in the early stages of drug discovery and development, particularly for therapeutics targeting neuropsychiatric and neurological disorders where the dopaminergic system plays a crucial role. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor. Additionally, it outlines the canonical signaling pathway of the D2 receptor and presents comparative binding data for other standard D2 receptor ligands.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1] Upon activation by an agonist, such as dopamine or this compound, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit, in its active GTP-bound state, inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunits can also modulate the activity of other downstream effectors, including ion channels.

D2_Signaling_Pathway cluster_downstream Intracellular Response D2R Dopamine D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP Production AC->cAMP Ligand This compound (Agonist) Ligand->D2R Binds

Figure 1: Simplified signaling pathway of the Dopamine D2 receptor.

Quantitative Data Summary

The binding affinities of various ligands for the dopamine D2 receptor are summarized in the table below. This data is essential for comparing the potency of this compound with established D2 receptor modulators.

CompoundLigand TypeKi (nM)IC50 (nM)Receptor SourceRadioligand
This compound Agonist 6.8 -Recombinant-
DopamineAgonist15-Rat Striatum[3H]DP-5,6-ADTN
HaloperidolAntagonist0.66 - 2.840.16 - 0.7Various[3H]Spiperone
SpiperoneAntagonist~0.05 (Kd)-Recombinant D2[3H]Spiperone
RacloprideAntagonist~1 (Kd)-Rat Striatum[3H]Raclopride
ClozapineAntagonist-9.0--
(+)-ButaclamolAntagonist--Recombinant D2[3H]Spiperone

Note: Ki and IC50 values can vary depending on the experimental conditions, tissue/cell line used, and the specific radioligand employed in the assay.

Experimental Protocol: this compound Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay using membranes from HEK293 cells stably expressing the human dopamine D2 receptor and [3H]Spiperone as the radioligand.

Materials and Reagents
  • Cell Culture: HEK293 cells stably expressing the human dopamine D2 receptor (HEK293-D2R).

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]Spiperone (specific activity ~70-90 Ci/mmol).

  • Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).

  • Test Compound: this compound.

  • Filtration: 96-well GF/B filter plates pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Equipment:

    • Cell culture incubator

    • Homogenizer (e.g., Dounce or Polytron)

    • Refrigerated centrifuge

    • 96-well microplates

    • Microplate harvester

    • Liquid scintillation counter

Experimental Workflow

Assay_Workflow start Start cell_culture 1. Culture HEK293-D2R Cells start->cell_culture membrane_prep 2. Prepare Cell Membranes cell_culture->membrane_prep assay_setup 3. Set Up 96-Well Plate (Total, NSB, Test Compound) membrane_prep->assay_setup incubation 4. Add Radioligand & Incubate (e.g., 60 min at 25°C) assay_setup->incubation filtration 5. Rapid Filtration (Separate bound from free) incubation->filtration scintillation 6. Add Scintillation Cocktail & Count Radioactivity filtration->scintillation data_analysis 7. Data Analysis (Calculate Ki) scintillation->data_analysis end_point End data_analysis->end_point

Figure 2: Workflow for the D2 receptor binding assay.

Step-by-Step Methodology

1. Membrane Preparation: a. Culture HEK293-D2R cells to confluency. b. Harvest the cells and wash with ice-cold PBS. c. Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize. d. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. e. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. f. Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay). g. Aliquot and store the membranes at -80°C until use.

2. Binding Assay: a. On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration in ice-cold Assay Buffer (typically 10-20 µg of protein per well). b. In a 96-well microplate, add the following in a final volume of 200 µL:

  • Total Binding: 50 µL Assay Buffer + 50 µL [3H]Spiperone + 100 µL membrane suspension.
  • Non-specific Binding (NSB): 50 µL (+)-Butaclamol (to give a final concentration of 10 µM) + 50 µL [3H]Spiperone + 100 µL membrane suspension.
  • Test Compound (this compound): 50 µL of this compound at various concentrations (typically a 10-point dilution series) + 50 µL [3H]Spiperone + 100 µL membrane suspension. c. The final concentration of [3H]Spiperone should be close to its Kd value (e.g., 0.1-0.3 nM). d. Incubate the plate at 25°C for 60 minutes with gentle agitation.

3. Filtration: a. Terminate the binding reaction by rapid filtration through a 96-well GF/B filter plate using a microplate harvester. b. Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand. c. Dry the filter plate under a lamp or in a low-temperature oven.

4. Scintillation Counting: a. Add 50 µL of scintillation cocktail to each well of the dried filter plate. b. Seal the plate and count the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • For the test compound, determine the percentage of specific binding at each concentration of this compound.

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] = concentration of the radioligand ([3H]Spiperone)

    • Kd = dissociation constant of the radioligand for the D2 receptor

This comprehensive protocol provides a robust framework for the characterization of this compound and other novel compounds targeting the dopamine D2 receptor, facilitating further investigation into their therapeutic potential.

References

Application Notes and Protocols for the Synthesis of 4-Amino-PPHT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Amino-PPHT, a potent dopamine D2 receptor agonist. The protocol is based on established synthetic routes for structurally related aminotetralin derivatives and information derived from the primary literature citing the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the multi-step synthesis of this compound. Please note that yields are representative and may vary based on experimental conditions and scale.

StepIntermediate/Product NameMolecular Weight ( g/mol )Starting MaterialMolar Ratio (Starting Material:Reagent)SolventReaction TimeYield (%)
12-(N-propylamino)-5-methoxytetralin219.325-methoxy-2-tetralone1 : 1.2 (n-propylamine), 1 : 1 (NaBH₃CN)Methanol24 h~70-80%
22-(N-propylamino)-5-hydroxytetralin205.292-(N-propylamino)-5-methoxytetralin1 : 3 (BBr₃)Dichloromethane4 h~85-95%
32-(N-propyl-N-(4-nitrophenethyl)amino)-5-hydroxytetralin370.462-(N-propylamino)-5-hydroxytetralin1 : 1.1 (1-(2-bromoethyl)-4-nitrobenzene)Acetonitrile12 h~60-70%
4This compound340.482-(N-propyl-N-(4-nitrophenethyl)amino)-5-hydroxytetralin1 : 5 (SnCl₂·2H₂O)Ethanol6 h~80-90%

Experimental Protocols

The synthesis of this compound is a four-step process commencing with the reductive amination of 5-methoxy-2-tetralone.

Step 1: Synthesis of 2-(N-propylamino)-5-methoxytetralin
  • Reaction Setup: To a solution of 5-methoxy-2-tetralone (1 equivalent) in methanol, add n-propylamine (1.2 equivalents).

  • Reductive Amination: Stir the mixture at room temperature for 1 hour. Subsequently, add sodium cyanoborohydride (NaBH₃CN) (1 equivalent) portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 2-(N-propylamino)-5-methoxytetralin.

Step 2: Synthesis of 2-(N-propylamino)-5-hydroxytetralin
  • Reaction Setup: Dissolve 2-(N-propylamino)-5-methoxytetralin (1 equivalent) in anhydrous dichloromethane under an inert atmosphere of nitrogen or argon.

  • Demethylation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of boron tribromide (BBr₃) (3 equivalents) in dichloromethane dropwise.

  • Reaction Monitoring and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Work-up and Purification: Concentrate the mixture under reduced pressure. Partition the residue between saturated aqueous sodium bicarbonate and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(N-propylamino)-5-hydroxytetralin, which can be used in the next step without further purification.

Step 3: Synthesis of 2-(N-propyl-N-(4-nitrophenethyl)amino)-5-hydroxytetralin
  • Reaction Setup: To a solution of 2-(N-propylamino)-5-hydroxytetralin (1 equivalent) in acetonitrile, add potassium carbonate (3 equivalents) and 1-(2-bromoethyl)-4-nitrobenzene (1.1 equivalents).

  • N-Alkylation: Heat the reaction mixture to reflux and stir for 12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter. Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield 2-(N-propyl-N-(4-nitrophenethyl)amino)-5-hydroxytetralin.

Step 4: Synthesis of this compound (Final Product)
  • Reaction Setup: Dissolve 2-(N-propyl-N-(4-nitrophenethyl)amino)-5-hydroxytetralin (1 equivalent) in ethanol.

  • Reduction of Nitro Group: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents) to the solution and heat the mixture to reflux for 6 hours.

  • Reaction Monitoring: Monitor the reduction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the signaling pathway context of this compound.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Demethylation cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Reduction A 5-methoxy-2-tetralone C 2-(N-propylamino)-5-methoxytetralin A->C B n-propylamine, NaBH3CN / MeOH D 2-(N-propylamino)-5-hydroxytetralin F 2-(N-propyl-N-(4-nitrophenethyl)amino) -5-hydroxytetralin C_ref From Step 1 C_ref->D BBr3 / DCM E 1-(2-bromoethyl)-4-nitrobenzene, K2CO3 / ACN H This compound D_ref From Step 2 D_ref->F G SnCl2*2H2O / EtOH F_ref From Step 3 F_ref->H

Caption: Synthetic workflow for the preparation of this compound.

Signaling_Pathway 4_Amino_PPHT This compound D2_Receptor Dopamine D2 Receptor (GPCR) 4_Amino_PPHT->D2_Receptor Agonist Binding Gi_Protein Gi Protein Activation D2_Receptor->Gi_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_Protein->Adenylyl_Cyclase cAMP_Reduction Decreased cAMP Adenylyl_Cyclase->cAMP_Reduction Downstream_Effects Modulation of Neuronal Activity cAMP_Reduction->Downstream_Effects

Caption: this compound signaling pathway via the Dopamine D2 receptor.

Application Notes and Protocols for 4-Amino-PPHT in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-PPHT is a selective ligand for the dopamine D2 receptor, exhibiting a high binding affinity.[1] This characteristic, combined with its potential fluorescent properties inherent to its aminophthalimide-like core structure, positions this compound as a valuable tool for fluorescence microscopy applications in neuroscience and drug discovery. These application notes provide an overview of its utility, key photophysical properties, and detailed protocols for its use in cellular imaging.

Data Presentation: Photophysical and Binding Properties

The following table summarizes the known binding affinity of this compound and provides estimated photophysical properties based on related fluorescent molecules.

ParameterValueReference / Note
Binding Affinity (Ki) for Dopamine D2 Receptor 6.8 nM[1]
Estimated Excitation Maximum (λex) ~390 - 420 nmBased on 4-aminophthalimide derivatives.[2]
Estimated Emission Maximum (λem) ~480 - 550 nmBased on 4-aminophthalimide derivatives.[2][3]
Estimated Stokes Shift ~90 - 130 nmCalculated from estimated excitation and emission maxima.
Estimated Quantum Yield (ΦF) 0.2 - 0.6Dependent on solvent polarity; higher in nonpolar environments.
Molecular Formula C21H28N2O

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, the pharmacological target of this compound. As a ligand, this compound binds to the D2 receptor, which is a G-protein coupled receptor (GPCR). The D2 receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation, the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4_Amino_PPHT This compound D2R Dopamine D2 Receptor 4_Amino_PPHT->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates

Dopamine D2 receptor signaling pathway.
Experimental Workflow for Live-Cell Imaging

This workflow outlines the key steps for labeling and imaging live cells with this compound to visualize dopamine D2 receptors.

Live_Cell_Imaging_Workflow A Cell Culture Plate cells on imaging-compatible dishes B Prepare Staining Solution Dilute this compound in imaging medium A->B C Cell Staining Incubate cells with this compound solution B->C D Wash Remove unbound this compound C->D E Image Acquisition Use fluorescence microscope with appropriate filters D->E F Data Analysis Quantify fluorescence intensity and localization E->F

Experimental workflow for live-cell imaging.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Dopamine D2 Receptors

This protocol is designed for the visualization of dopamine D2 receptors in living cells using this compound.

Materials:

  • Cells expressing dopamine D2 receptors (e.g., CHO or HEK293 cells stably transfected with the D2R gene)

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS)

  • Glass-bottom imaging dishes or chamber slides

  • Fluorescence microscope equipped with a DAPI or similar filter set (estimated Ex/Em: 405/450 nm) and an environmental chamber (37°C, 5% CO2)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Preparation:

    • Plate the dopamine D2 receptor-expressing cells onto glass-bottom imaging dishes or chamber slides.

    • Allow the cells to adhere and grow to the desired confluency (typically 60-80%).

  • Staining:

    • Warm the live-cell imaging medium to 37°C.

    • Prepare a working solution of this compound by diluting the 1 mM stock solution into the pre-warmed medium. A final concentration in the range of 1-10 µM is a good starting point for optimization.

    • Remove the culture medium from the cells and gently wash once with warm PBS.

    • Add the this compound staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any unbound probe and reduce background fluorescence.

  • Imaging:

    • Place the imaging dish on the fluorescence microscope stage within the environmental chamber.

    • Acquire images using a filter set appropriate for the estimated excitation and emission wavelengths of this compound (e.g., DAPI or a custom filter set).

    • Optimize exposure time and gain settings to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Protocol 2: Immunofluorescence Staining of Fixed Cells (for Co-localization Studies)

This protocol can be used to co-localize this compound with other cellular markers in fixed cells.

Materials:

  • Cells stained with this compound (as per steps 1-3 of Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against a marker of interest

  • Fluorescently labeled secondary antibody

  • Antifade mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Staining with this compound:

    • Follow steps 1-3 of the Live-Cell Imaging protocol.

  • Fixation:

    • After incubation with this compound, remove the staining solution and wash once with PBS.

    • Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.

    • Rinse the cells three times with PBS.

  • Permeabilization (if targeting intracellular antigens):

    • Add permeabilization buffer and incubate for 10 minutes at room temperature.

    • Rinse three times with PBS.

  • Blocking:

    • Add blocking buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using appropriate laser lines and filter sets for this compound and the secondary antibody fluorophore.

Applications in Drug Development

The ability of this compound to selectively bind to dopamine D2 receptors makes it a valuable tool in drug discovery and development.

  • High-Throughput Screening: this compound can be used as a fluorescent probe in competitive binding assays to screen for new compounds that target the D2 receptor. A decrease in the fluorescence signal would indicate displacement of this compound by a test compound.

  • Receptor Trafficking Studies: The internalization and trafficking of D2 receptors upon agonist or antagonist binding are critical aspects of their function. Fluorescence microscopy with this compound can be employed to visualize and quantify these dynamic processes, providing insights into the mechanism of action of novel drug candidates.

  • In Vitro and In Vivo Imaging: The development of fluorescent ligands like this compound is crucial for the direct visualization of receptors in their native cellular environment. This allows for the study of receptor distribution, density, and dynamics in healthy and diseased states, aiding in the development of targeted therapeutics for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

References

Application Notes and Protocols for 4-Amino-PPHT in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Amino-PPHT, a selective dopamine D2 receptor agonist, in neuropharmacology research. This document includes detailed protocols for key experiments, quantitative data for representative dopamine receptor ligands, and visualizations of relevant signaling pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, the provided information on the parent compound, PPHT, and other well-characterized D2 receptor agonists serves as a valuable reference for experimental design and data interpretation.

Introduction to this compound

This compound is a derivative of the aminotetralin class of compounds, known for its selective agonist activity at the dopamine D2 receptor.[1] It is a valuable pharmacological tool for investigating the role of D2 receptors in various physiological and pathological processes within the central nervous system (CNS). Dopamine D2 receptors are implicated in a wide range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The selective activation of D2 receptors by this compound allows researchers to dissect the specific contributions of this receptor subtype to neuronal signaling and behavior.

Applications in Neuropharmacology

The primary application of this compound in neuropharmacology research lies in its ability to selectively probe the function of dopamine D2 receptors. Key research areas include:

  • Characterization of D2 Receptor Signaling: Investigating the downstream signaling cascades initiated by D2 receptor activation, such as the inhibition of adenylyl cyclase and modulation of ion channels.

  • Preclinical Models of Parkinson's Disease: Assessing the potential of D2 receptor agonists to alleviate motor deficits in animal models of Parkinson's disease.

  • Studies of Addiction and Reward Pathways: Elucidating the role of D2 receptors in the brain's reward circuitry and the reinforcing effects of drugs of abuse.

  • Screening for Novel D2 Receptor Ligands: Serving as a reference compound in the development of new drugs targeting the dopamine system.

Data Presentation

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of the parent compound (S)-PPHT and other key dopamine receptor ligands. This data is essential for comparing the selectivity and potency of different compounds and for selecting appropriate tools for specific research questions.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD1 ReceptorD2 ReceptorD3 ReceptorD4 ReceptorD5 ReceptorReference
(S)-PPHT>10,0002.1---[2]
This compound-6.8---MedchemExpress
Dopamine2803219450330[3]
Quinpirole4,500423.54,300-[3]
Bromocriptine6804.9121,100-[3]
Haloperidol2201.50.75.1-

Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available.

Table 2: Dopamine D2 Receptor Functional Potency (EC50/IC50, nM)

CompoundAssay TypeFunctional EffectEC50/IC50 (nM)Reference
(S)-PPHTcAMP InhibitionAgonistNot Available
DopaminecAMP InhibitionAgonist~100
QuinpirolecAMP InhibitionAgonist~10
HaloperidolcAMP InhibitionAntagonist~1

Note: EC50 represents the concentration for 50% of the maximal response for agonists, while IC50 represents the concentration for 50% inhibition for antagonists.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments commonly used to characterize the neuropharmacological profile of compounds like this compound.

In Vitro Assays

1. Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist radioligand.

    • Non-specific binding control: 10 µM Haloperidol or another suitable D2 receptor antagonist.

    • Test compound: this compound at various concentrations.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare a dilution series of the test compound (this compound).

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of 10 µM Haloperidol (for non-specific binding).

      • 50 µL of each concentration of the test compound.

    • Add 50 µL of [³H]Spiperone at a concentration close to its Kd value to all wells.

    • Add 150 µL of the cell membrane preparation to each well.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

2. Functional cAMP Inhibition Assay

This protocol measures the ability of an agonist, such as this compound, to inhibit the production of cyclic AMP (cAMP) through the activation of Gαi-coupled D2 receptors.

  • Materials:

    • CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

    • Cell culture medium.

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Forskolin (an adenylyl cyclase activator).

    • Test compound: this compound at various concentrations.

    • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

    • 96-well or 384-well microplates.

  • Procedure:

    • Seed the cells into the microplates and incubate overnight.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound (this compound) or vehicle for 15-30 minutes at 37°C.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the test compound concentration.

    • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

In Vivo Assays

3. In Vivo Microdialysis in Rodents

This protocol describes the use of in vivo microdialysis to measure the effect of this compound on extracellular dopamine levels in a specific brain region, such as the striatum.

  • Materials:

    • Male Wistar or Sprague-Dawley rats (250-300 g).

    • Stereotaxic apparatus.

    • Microdialysis probes (e.g., 2-4 mm membrane length).

    • Syringe pump.

    • Fraction collector.

    • HPLC system with electrochemical detection.

    • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.

    • Test compound: this compound dissolved in a suitable vehicle.

  • Procedure:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum).

    • Allow the animal to recover from surgery for at least 24 hours.

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20 minutes for at least 60-120 minutes.

    • Administer this compound systemically (e.g., intraperitoneally or subcutaneously) or locally via reverse dialysis.

    • Continue collecting dialysate samples for at least 2-3 hours post-administration.

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the average baseline levels.

    • Plot the time course of the effect of this compound on extracellular dopamine.

    • Calculate the area under the curve (AUC) to quantify the overall effect.

4. Rodent Model of Parkinson's Disease: Assessment of Locomotor Activity

This protocol describes the use of a neurotoxin-induced rodent model of Parkinson's disease to evaluate the potential of this compound to improve motor function.

  • Model Induction (6-OHDA Lesion):

    • Anesthetize rats and place them in a stereotaxic apparatus.

    • Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle or the striatum to induce degeneration of dopaminergic neurons.

    • Allow the animals to recover for at least 2-3 weeks to allow the lesion to stabilize.

  • Behavioral Testing (Rotational Behavior):

    • Administer a dopamine agonist (e.g., apomorphine) to the lesioned rats.

    • Place the rats in a circular arena and record the number of full (360°) rotations contralateral to the lesioned hemisphere for 60-90 minutes.

    • On a separate day, administer this compound at various doses and record the rotational behavior.

  • Data Analysis:

    • Count the net number of contralateral rotations per minute.

    • Compare the rotational behavior induced by this compound to that induced by a standard dopamine agonist.

    • Analyze the dose-response relationship for the effect of this compound on rotational behavior.

Visualization of Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, which is coupled to an inhibitory G protein (Gαi). Activation of the D2 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist This compound (Agonist) Agonist->D2R Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Dopamine D2 receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in performing a radioligand binding assay to determine the affinity of a test compound for a target receptor.

Binding_Assay_Workflow prep 1. Prepare Reagents - Membrane homogenate - Radioligand - Test compound dilutions incubation 2. Incubate - Membranes - Radioligand - Test compound prep->incubation filtration 3. Filter & Wash - Separate bound from free - Remove unbound radioligand incubation->filtration counting 4. Scintillation Counting - Quantify bound radioactivity filtration->counting analysis 5. Data Analysis - Calculate IC50 and Ki counting->analysis

Caption: Workflow for a radioligand binding assay.

Logical Relationship in Preclinical Parkinson's Disease Model

This diagram illustrates the logical flow of a preclinical study investigating the efficacy of a D2 agonist in a rodent model of Parkinson's disease.

PD_Model_Logic cluster_induction Model Induction cluster_treatment Treatment & Assessment lesion 6-OHDA Lesion degeneration Dopaminergic Neuron Degeneration lesion->degeneration treatment Administer this compound degeneration->treatment Leads to behavior Assess Motor Function (e.g., Rotational Behavior) treatment->behavior efficacy Therapeutic Efficacy? behavior->efficacy Determines

Caption: Logic of a preclinical Parkinson's disease study.

References

Application Notes and Protocols for 4-Amino-PPHT Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-PPHT is a derivative of the potent and selective dopamine D2 receptor agonist, N-propyl-N-phenylethyl-p-(3-hydroxyphenyl) propylamine (PPHT). The presence of a primary aromatic amine group on this compound provides a reactive handle for covalent attachment to various molecules of interest, thereby creating valuable probes for studying the dopamine D2 receptor system.[1] This document provides a detailed, step-by-step guide for the labeling of target molecules with this compound using a common amine-reactive crosslinking strategy.

The protocols outlined below are based on the well-established chemistry of N-hydroxysuccinimide (NHS) ester reactions with primary amines, which form stable amide bonds.[2][3] These methods are widely applicable for conjugating small molecules like this compound to proteins, peptides, or other molecules containing a suitable reactive group.

Data Presentation

Table 1: Illustrative Labeling Efficiency of this compound
Target MoleculeMolar Ratio (this compound:Target)Reaction Time (hours)Labeling Efficiency (%)
Bovine Serum Albumin (BSA)10:1265
BSA20:1285
BSA20:1492
Small Molecule-COOH5:1178
Small Molecule-COOH10:1191

Note: The data presented in this table is for illustrative purposes only and represents typical outcomes for amine-reactive labeling reactions. Actual results may vary depending on the specific target molecule and experimental conditions.

Table 2: Stability of this compound Conjugate
ConjugateStorage BufferStorage Temperature (°C)Stability (Half-life, days)
BSA-4-Amino-PPHTPBS, pH 7.44>30
BSA-4-Amino-PPHTPBS, pH 7.4-20>90
Small Molecule-4-Amino-PPHTDMSO-20>180

Note: The stability data is representative and will depend on the nature of the conjugated molecule and storage conditions.

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound via a Homobifunctional NHS Ester Crosslinker

This protocol describes the conjugation of this compound to a protein containing lysine residues through a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, such as Disuccinimidyl suberate (DSS).

Materials:

  • This compound

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

  • Disuccinimidyl suberate (DSS) or other suitable homobifunctional NHS ester crosslinker

  • Dimethylsulfoxide (DMSO), anhydrous

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Crosslinker Activation of Protein:

    • Prepare a fresh stock solution of the NHS ester crosslinker (e.g., DSS) in anhydrous DMSO at a concentration of 10-25 mM.

    • Add the crosslinker solution to the protein solution at a 10-20 fold molar excess.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

  • Removal of Excess Crosslinker:

    • Immediately purify the activated protein using a desalting column equilibrated with the Reaction Buffer to remove excess, unreacted crosslinker.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Add the this compound solution to the activated protein solution at a 10-50 fold molar excess over the initial protein concentration.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester groups.

  • Purification of the Conjugate:

    • Purify the this compound labeled protein from excess reagents using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling using spectrophotometry or mass spectrometry.

Protocol 2: Labeling of a Carboxylic Acid-Containing Molecule with this compound using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid group using carbodiimide chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Anhydrous Dimethylformamide (DMF) or DMSO

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation with this compound:

    • Dissolve this compound in a minimal amount of DMF or DMSO and immediately add it to the activated molecule solution. A 2-10 fold molar excess of this compound is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Reaction Buffer.

    • Incubate for 2 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Purify the conjugate using an appropriate method such as High-Performance Liquid Chromatography (HPLC) or column chromatography to remove unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques like mass spectrometry and NMR.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Protein Labeling A Protein Preparation in Amine-Free Buffer B Addition of NHS Ester Crosslinker (e.g., DSS) A->B C Incubation (30-60 min, RT) B->C D Removal of Excess Crosslinker (Desalting Column) C->D E Addition of this compound D->E F Incubation (2h RT or O/N 4°C) E->F G Quenching Reaction (e.g., Tris Buffer) F->G H Purification of Conjugate (Desalting/Dialysis) G->H I Characterization (Spectrophotometry/MS) H->I

Caption: Workflow for labeling a protein with this compound.

G cluster_reaction Chemical Pathway for this compound Labeling mol1 Target Molecule (-COOH) intermediate NHS-activated Target Molecule mol1->intermediate + Reagents mol2 This compound (-NH2) product Target-CO-NH-4-Amino-PPHT (Stable Amide Bond) mol2->product reagents EDC / NHS reagents->intermediate intermediate->product + this compound byproduct NHS product->byproduct Release of

References

Application Notes and Protocols for Cell Culture Assays Using 4-Amino-PPHT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Amino-PPHT in cell-based assays to investigate its potential as a G protein-coupled receptor 55 (GPR55) agonist. While this compound is a derivative of the known dopamine D2 receptor agonist PPHT (2-(N-Phenethyl-N-propyl)amino-5-hydroxytetralin), its activity on other receptors like GPR55, which is often modulated by cannabinoid-like compounds, warrants investigation. The following protocols and data presentation guidelines are designed to facilitate the characterization of this compound's effects on key cellular signaling pathways downstream of GPR55 activation.

Introduction to GPR55 and this compound

GPR55 is a G protein-coupled receptor implicated in various physiological processes, including pain sensation, inflammation, and cancer progression.[1][2] Its activation by endogenous ligands like lysophosphatidylinositol (LPI) initiates a cascade of intracellular signaling events.[3][4] GPR55 couples to Gαq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoA kinase (ROCK), respectively.[5] These events culminate in an increase in intracellular calcium ([Ca2+]i) and phosphorylation of extracellular signal-regulated kinase (ERK).

Given the structural similarities of some synthetic ligands that interact with both cannabinoid receptors and GPR55, it is plausible that this compound may exhibit activity at this receptor. The following assays are designed to test this hypothesis and characterize the pharmacological profile of this compound in a cell-based context.

GPR55 Signaling Pathway

Activation of GPR55 by an agonist such as LPI or a candidate compound like this compound triggers distinct downstream signaling cascades. The diagram below illustrates the key pathways involved.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 PIP₂ hydrolysis ROCK RhoA-associated kinase (ROCK) ERK p-ERK1/2 ROCK->ERK Gq->PLC RhoA RhoA G1213->RhoA RhoA->ROCK Ca2 Ca²⁺ (intracellular) IP3->Ca2 ER release TF Transcription Factors (NFAT, NF-κB) Ca2->TF ERK->TF nucleus Nucleus TF->nucleus Gene Expression (Proliferation, etc.) Ligand This compound (Agonist) Ligand->GPR55

Caption: GPR55 signaling cascade upon agonist binding.

Experimental Assays and Protocols

The following sections detail the protocols for key cell-based assays to determine the efficacy and potency of this compound as a GPR55 agonist.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic effects of this compound and to establish a non-toxic concentration range for subsequent functional assays.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing human GPR55 (or a suitable host cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound (µM)Cell Viability (%) (24h)Cell Viability (%) (48h)Cell Viability (%) (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
0.198 ± 4.997 ± 5.395 ± 5.8
195 ± 5.592 ± 6.188 ± 6.5
1092 ± 6.085 ± 5.975 ± 7.2
5088 ± 6.370 ± 7.050 ± 8.1
10080 ± 7.155 ± 7.530 ± 8.9

Note: Data are presented as mean ± SD from a representative experiment (n=3) and are for illustrative purposes.

Intracellular Calcium Mobilization Assay

This assay directly measures the activation of the Gαq pathway downstream of GPR55.

Experimental Workflow:

Caption: Workflow for the calcium mobilization assay.

Protocol:

  • Cell Seeding: Seed GPR55-expressing HEK293 cells in a black, clear-bottom 96-well plate at a density of 20,000-40,000 cells/well.

  • Incubation: Incubate overnight at 37°C with 5% CO₂.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Compound Addition: Use a fluorescence plate reader with an integrated liquid handler to add varying concentrations of this compound to the wells.

  • Data Acquisition: Measure the fluorescence intensity kinetically for 60-120 seconds immediately after compound addition (Excitation: ~485 nm, Emission: ~525 nm).

Data Presentation:

CompoundEC₅₀ (µM)Max Response (% of LPI)
LPI (control)0.5 ± 0.1100
This compound2.3 ± 0.485 ± 7
Vehicle-0

Note: Data are presented as mean ± SD from a representative experiment (n=3) and are for illustrative purposes.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the activation of the MAPK pathway, which can be downstream of Gα12/13-RhoA signaling.

Experimental Workflow:

Caption: Workflow for the ERK1/2 phosphorylation Western blot assay.

Protocol:

  • Cell Culture and Starvation: Seed GPR55-expressing cells in 6-well plates. Once confluent, serum-starve the cells for 4-12 hours.

  • Compound Treatment: Treat cells with different concentrations of this compound for a predetermined time (e.g., 5, 10, 20, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Densitometry: Quantify the band intensities using image analysis software.

Data Presentation:

This compound (µM)p-ERK / Total ERK Ratio (normalized to vehicle)
0 (Vehicle)1.0 ± 0.1
0.11.5 ± 0.2
13.2 ± 0.4
105.8 ± 0.6
506.1 ± 0.7

Note: Data are presented as mean ± SD from a representative experiment (n=3) at a 10-minute time point and are for illustrative purposes.

Conclusion

The provided application notes and protocols offer a systematic approach to evaluating the biological activity of this compound at the GPR55 receptor. By employing these cell-based assays, researchers can determine its cytotoxicity, its ability to induce intracellular calcium mobilization, and its effect on ERK phosphorylation. The resulting quantitative data will be instrumental in characterizing the pharmacological profile of this compound and its potential as a novel GPR55 modulator for further drug development.

References

Application Note: Analytical Techniques for the Characterization of 4-Amino-PPHT

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-PPHT is a derivative of the N-phenylpiperazine class of compounds, which are known to interact with various receptors in the central nervous system. Specifically, this compound has been identified as a selective ligand for dopamine D2 receptors, with a high affinity (Ki value of 6.8 nM)[1]. As with any potential therapeutic agent or research chemical, comprehensive characterization is crucial to ensure its identity, purity, and stability. This document provides detailed application notes and protocols for the analytical characterization of this compound using a suite of standard analytical techniques.

The methodologies outlined below are fundamental for confirming the chemical structure, assessing purity, and determining the physicochemical properties of this compound, thereby supporting its development and application in research and pharmaceutical contexts.

Chromatographic Analysis for Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method is typically suitable for compounds of this nature.

Application Note: This protocol describes a reversed-phase HPLC method with UV detection for the purity analysis of this compound. The method is designed to separate the main compound from potential impurities arising from synthesis or degradation. The choice of a C18 column provides good retention for the aromatic and piperazine moieties of the molecule. The mobile phase, consisting of an aqueous buffer and an organic modifier, can be optimized to achieve a good peak shape and resolution.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of diluent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Summary: HPLC Parameters

ParameterValue
Column Type C18
Column Dimensions 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Diluent A->B C Filter Sample B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Report Purity H->I

Caption: Workflow for purity analysis of this compound by HPLC.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous identification and structural elucidation of organic molecules like this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Application Note: This section provides a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound. Deuterated solvents like DMSO-d₆ or CDCl₃ are used to dissolve the sample. The chemical shifts will confirm the presence of the aromatic ring, the piperazine ring, and the amino group, while the coupling patterns in the ¹H NMR spectrum will help to establish the connectivity of the protons.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign the peaks based on expected chemical shifts and coupling constants.

Data Summary: Expected ¹H and ¹³C NMR Chemical Shifts Note: These are estimated chemical shift ranges and may vary based on the solvent and other experimental conditions.

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic-H 6.5 - 8.0110 - 160
Piperazine-H (CH₂) ** 2.5 - 4.040 - 60
Alkyl-H (linker) 1.5 - 3.020 - 40
Amino-H (NH₂) **Broad, 3.0 - 5.0N/A

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Tune and Shim Spectrometer B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Process Spectra (FT, Phase) D->F E->F G Assign Peaks F->G H Confirm Structure G->H

Caption: Workflow for structural elucidation of this compound by NMR.

Molecular Weight Confirmation: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

Application Note: This protocol outlines the use of ESI-MS to confirm the molecular weight of this compound. The sample is introduced into the mass spectrometer, typically after HPLC separation (LC-MS), and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: An ESI mass spectrometer, which could be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Flow: 5-10 L/min.

    • Drying Gas Temperature: 250-350 °C.

    • Mass Range: m/z 50 - 500.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. If using HRMS, compare the measured mass to the calculated exact mass to confirm the elemental formula. Tandem MS (MS/MS) can be performed to analyze fragmentation patterns for further structural confirmation.

Data Summary: Mass Spectrometry Parameters

ParameterValue
Ionization Technique Electrospray Ionization (ESI)
Polarity Positive
Expected Ion [M+H]⁺
Mass Analyzer TOF, Quadrupole, or Orbitrap
Scan Range m/z 50 - 500

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis A Prepare Dilute Solution B Infuse or Inject (LC-MS) A->B C Ionize Sample (ESI) B->C D Detect Ions (TOF, etc.) C->D E Identify [M+H]+ Peak D->E F Compare with Calculated Mass E->F G Analyze Fragmentation (MS/MS) E->G

Caption: Workflow for molecular weight confirmation by Mass Spectrometry.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Application Note: The FTIR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching (amino group), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-N stretching. This provides a molecular fingerprint that can be used for identification and quality control.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer.

  • FTIR Acquisition:

    • Mode: ATR or Transmission (KBr).

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Data Summary: Characteristic FTIR Absorption Bands

Functional GroupBondCharacteristic Absorption (cm⁻¹)
Amino Group N-H Stretch3300 - 3500 (two bands for -NH₂)
Aromatic Ring C-H Stretch3000 - 3100
Aliphatic Groups C-H Stretch2850 - 3000
Aromatic Ring C=C Stretch1450 - 1600
Amino Group N-H Bend1550 - 1650
Alkyl Amine C-N Stretch1000 - 1250

FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Acquisition cluster_data Data Analysis A Place Sample on ATR Crystal or Prepare KBr Pellet C Collect Sample Spectrum A->C B Collect Background Spectrum B->C D Identify Absorption Bands E Assign Functional Groups D->E F Confirm Molecular Fingerprint E->F

Caption: Workflow for functional group identification by FTIR spectroscopy.

Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques like DSC and TGA are used to determine the melting point, thermal stability, and decomposition profile of this compound. This information is critical for handling, storage, and formulation development.[2]

Application Note: DSC is used to measure the heat flow associated with thermal transitions as a function of temperature. It can accurately determine the melting point and detect other phase transitions. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum TGA/DSC pan.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • TGA/DSC Conditions:

    • Temperature Range: 25 °C to 500 °C (or higher if needed).

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen gas purge (e.g., 20 mL/min) to prevent oxidation.[2]

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the endotherm corresponding to melting.

    • TGA: Determine the onset temperature of decomposition from the mass loss curve.

Data Summary: Thermal Analysis Parameters

ParameterTechniqueInformation Obtained
Heating Rate TGA/DSC10 °C/min
Temperature Range TGA/DSC25 - 500 °C
Atmosphere TGA/DSCNitrogen
Melting Point (Tₘ) DSCOnset/Peak of endotherm
Decomposition Temp (Tₔ) TGAOnset of mass loss

Thermal Analysis Workflow

Thermal_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Analysis A Weigh Sample into Pan B Place in Instrument A->B C Heat Sample under N2 B->C D Record Mass Loss (TGA) and Heat Flow (DSC) C->D E Determine Melting Point from DSC Curve D->E F Determine Decomposition Temperature from TGA Curve D->F G Report Thermal Properties E->G F->G

Caption: Workflow for thermal analysis of this compound by TGA/DSC.

References

Preparation of 4-Amino-PPHT Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-PPHT is a derivative of the potent and selective dopamine D2 receptor agonist PPHT. It is a valuable research tool for studying the structure and function of dopamine receptors, particularly in the context of neurological and psychiatric disorders. Proper preparation of this compound stock solutions is critical for ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

Quantitative Data Summary

The following table summarizes the key quantitative information for the preparation of this compound stock solutions.

ParameterValueSource
Molecular Weight ~247.36 g/mol (as free base)Supplier Data
Solubility in DMSO ≥ 250 mg/mLMedChemExpress
Recommended Stock Concentration 10 mM - 50 mMInferred from common laboratory practice
Storage of Solid Compound -20°CGeneral recommendation
Storage of Stock Solution -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months)MedChemExpress

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Calibrated pipettes and sterile tips

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

  • Calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 247.36 g/mol * 1000 mg/g = 2.47 mg

  • Weighing the this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 2.47 mg of this compound powder into the tube. Record the exact weight.

  • Dissolving the this compound:

    • Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For 2.47 mg, this would be 1 mL.

    • Vortex the tube for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.

Protocol for Serial Dilution for In Vitro Assays

This protocol describes the preparation of working solutions from the 10 mM stock solution for a typical cell-based assay.

  • Prepare an intermediate dilution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in a suitable solvent (e.g., DMSO or ethanol). For example, add 10 µL of the 10 mM stock to 90 µL of solvent.

  • Prepare the final working solutions:

    • Serially dilute the 1 mM intermediate solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

    • Important: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Visualizations

Dopamine D2 Receptor Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Dopamine D2 Receptor Signaling Pathway

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage cluster_use Application weigh Weigh this compound Powder add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solutions thaw->dilute assay Use in In Vitro Assay dilute->assay

Caption: Stock Solution Workflow

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-PPHT

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-Amino-PPHT, with a particular focus on addressing issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the proposed chemical structure of this compound?

A1: Based on the molecular formula C21H28N2O and related literature, this compound is proposed to be 2-[N-(4-aminobenzyl)-N-propylamino]-5-hydroxytetralin. The core structure, PPHT (2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin), is a known D2 dopamine receptor agonist.

Q2: What are the primary synthetic strategies for preparing this compound?

A2: The synthesis of this compound can be approached through a multi-step process. A common strategy involves the initial synthesis of the PPHT core via reductive amination of a tetralone precursor, followed by N-alkylation. The amino functionality is typically introduced in the final steps by nitration of the phenyl ring followed by reduction.

Q3: What are the most critical steps affecting the overall yield of this compound synthesis?

A3: The most critical steps impacting the overall yield are typically the reductive amination to form the secondary amine intermediate and the subsequent N-alkylation to introduce the substituted benzyl group. Incomplete reactions, side-product formation, and purification losses during these stages are common sources of low yield.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination of 5-Methoxy-2-tetralone

Question: We are experiencing low yields during the reductive amination of 5-methoxy-2-tetralone with propylamine. What are the potential causes and how can we optimize this step?

Answer: Low yields in this reductive amination step can arise from several factors, including incomplete imine formation, premature reduction of the ketone, or side reactions.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inefficient Imine Formation - Ensure anhydrous reaction conditions as water can hydrolyze the imine intermediate. The use of molecular sieves can be beneficial.- A slightly acidic catalyst (e.g., acetic acid) can promote imine formation. However, excess acid will protonate the amine, rendering it non-nucleophilic.
Premature Ketone Reduction - Use a milder reducing agent that is selective for the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1]
Side Reactions - Over-alkylation of the primary amine can occur. Using a slight excess of the amine can help to minimize this.
Suboptimal Reaction Conditions - Optimize the reaction temperature. While heating can accelerate imine formation, it may also promote side reactions. Room temperature is often a good starting point.- Ensure adequate stirring to maintain a homogeneous reaction mixture.
Issue 2: Incomplete N-Alkylation with 4-Nitrobenzyl Bromide

Question: The N-alkylation of 2-(N-propylamino)-5-methoxytetralin with 4-nitrobenzyl bromide is sluggish and results in a low yield of the desired product. How can this be improved?

Answer: Incomplete N-alkylation is a common challenge, often due to the moderate nucleophilicity of the secondary amine and the reactivity of the alkylating agent.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Insufficient Amine Nucleophilicity - The choice of base is critical. A non-nucleophilic, moderately strong base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is recommended to deprotonate the secondary amine without competing in the alkylation.
Poor Leaving Group - If using 4-nitrobenzyl chloride, switching to 4-nitrobenzyl bromide or iodide will increase the reaction rate.
Steric Hindrance - While not severe in this case, steric hindrance can slow down the reaction. Increasing the reaction temperature and extending the reaction time may be necessary.
Solvent Effects - Use a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to facilitate the SN2 reaction. Ensure the solvent is anhydrous.[2]
Issue 3: Low Yield During the Reduction of the Nitro Group

Question: We are observing a low yield and the formation of impurities during the reduction of the nitro group to form the final this compound. What are the best practices for this transformation?

Answer: The reduction of an aromatic nitro group is generally efficient, but side reactions can occur if the conditions are not optimized.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Incomplete Reduction - Ensure the catalyst (e.g., Pd/C) is active and used in an appropriate loading (typically 5-10 mol%).- Use a suitable hydrogen source, such as hydrogen gas (H₂) at atmospheric or slightly elevated pressure, or a transfer hydrogenation reagent like ammonium formate.
Side Reactions - Over-reduction or side reactions involving other functional groups are possible, though less likely for the tetralin core under standard hydrogenation conditions.- Ensure the reaction is monitored closely by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.
Catalyst Poisoning - Impurities in the starting material or solvent can poison the catalyst. Ensure the nitro-intermediate is sufficiently pure before the reduction step.

Experimental Protocols

Protocol 1: Synthesis of 2-(N-Propylamino)-5-methoxytetralin (Reductive Amination)
  • To a solution of 5-methoxy-2-tetralone (1.0 eq) in anhydrous dichloroethane (DCE), add propylamine (1.2 eq) followed by acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (DCM), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-[N-(4-Nitrobenzyl)-N-propylamino]-5-methoxytetralin (N-Alkylation)
  • To a solution of 2-(N-propylamino)-5-methoxytetralin (1.0 eq) in anhydrous acetonitrile (ACN), add potassium carbonate (K₂CO₃) (2.0 eq) and 4-nitrobenzyl bromide (1.1 eq).

  • Heat the mixture to reflux (approximately 82°C) and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Protocol 3: Synthesis of this compound (Nitro Group Reduction)
  • Dissolve 2-[N-(4-nitrobenzyl)-N-propylamino]-5-methoxytetralin (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by column chromatography.

Visualizations

Troubleshooting_Low_Yield_Reductive_Amination cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Reductive Amination cause1 Inefficient Imine Formation start->cause1 cause2 Premature Ketone Reduction start->cause2 cause3 Side Reactions (Over-alkylation) start->cause3 sol1 Use Anhydrous Conditions Add Mild Acid Catalyst (e.g., AcOH) cause1->sol1 Addresses sol2 Use Imine-Selective Reducing Agent (e.g., NaBH(OAc)₃) cause2->sol2 Addresses sol3 Use Excess of Primary Amine cause3->sol3 Addresses N_Alkylation_Troubleshooting problem { Problem: Low N-Alkylation Yield |  Incomplete reaction or side products} cause1 Cause: Low Nucleophilicity Insufficiently activated amine problem->cause1 cause2 Cause: Poor Leaving Group Alkyl chloride is less reactive problem->cause2 cause3 Cause: Suboptimal Conditions Wrong solvent or temperature problem->cause3 solution1 Solution: Optimize Base Use K₂CO₃ or DIPEA cause1->solution1 solution2 Solution: Change Alkylating Agent Use alkyl bromide or iodide cause2->solution2 solution3 Solution: Modify Conditions Use polar aprotic solvent (DMF, ACN) Increase temperature cause3->solution3 Synthesis_Workflow_4_Amino_PPHT A 5-Methoxy-2-tetralone B 2-(N-Propylamino)-5-methoxytetralin A->B Reductive Amination (Propylamine, NaBH(OAc)₃) C 2-[N-(4-Nitrobenzyl)-N-propylamino]- 5-methoxytetralin B->C N-Alkylation (4-Nitrobenzyl bromide, K₂CO₃) D This compound C->D Nitro Reduction (H₂, Pd/C)

References

Technical Support Center: Optimizing Fluorescence Labeling of Amine-Containing Molecules such as 4-Amino-PPHT

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the efficient fluorescent labeling of molecules containing primary or secondary amines, using 4-Amino-PPHT as a key example.

Introduction to this compound Labeling

This compound is a dopamine D2 receptor agonist. Its chemical structure includes an amine group that serves as an excellent target for covalent labeling with amine-reactive fluorescent dyes. It is important to clarify that this compound is typically the molecule being labeled, not the fluorescent label itself. The fluorescence in a "fluorescent this compound probe" comes from an attached fluorophore. This guide will walk you through the process of selecting a suitable dye and optimizing the labeling reaction for high efficiency and robust fluorescent signal.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind labeling this compound?

A1: The labeling reaction involves the covalent attachment of a fluorescent dye to the primary or secondary amine group on the this compound molecule. The most common method utilizes N-hydroxysuccinimide (NHS) esters of fluorescent dyes, which react with amines in a nucleophilic acyl substitution reaction to form a stable amide bond.

Q2: Which functional group on this compound is targeted for labeling?

A2: The primary or secondary amine group is the target for labeling with amine-reactive dyes like NHS esters.

Q3: What are the most critical factors for successful labeling?

A3: The most critical factors include the pH of the reaction buffer, the molar ratio of dye to the target molecule, the concentration of reactants, and the absence of competing nucleophiles in the reaction mixture.

Q4: How do I choose the right fluorescent dye for my experiment?

A4: The choice of dye depends on several factors:

  • Excitation and Emission Spectra: Ensure the dye's spectra are compatible with your fluorescence detection equipment (e.g., microscope filters, plate reader).

  • Brightness: This is a product of the dye's molar extinction coefficient and quantum yield. Brighter dyes provide better signal-to-noise ratios.

  • Photostability: Choose a dye that is resistant to photobleaching, especially for experiments involving long exposure times.

  • Solubility: The dye should be soluble in the reaction buffer. Some dyes may require the use of an organic co-solvent like DMSO or DMF.

  • Environmental Sensitivity: Some dyes' fluorescence is sensitive to the polarity of their environment, which can be a useful feature or a confounding factor.

Troubleshooting Guide

Issue 1: Low or No Fluorescent Signal After Labeling

  • Q: My final product shows very weak or no fluorescence. What could be the problem?

  • A: This could be due to several reasons:

    • Inefficient Labeling: The labeling reaction may not have proceeded efficiently. Verify the pH of your reaction buffer; it should be in the optimal range of 8.0-9.0 for NHS ester reactions. Also, check the molar ratio of dye to your molecule; you may need to increase the excess of the dye.

    • Dye Degradation: Amine-reactive dyes are susceptible to hydrolysis, especially in aqueous buffers. Ensure you are using freshly prepared dye solutions.

    • Fluorescence Quenching: If the degree of labeling is too high (multiple dye molecules attached to one target molecule), dye-dye interactions can lead to self-quenching. Try reducing the molar excess of the dye in the labeling reaction. The local environment of the dye can also cause quenching.

    • Incorrect Wavelengths: Double-check that you are using the correct excitation and emission wavelengths for your chosen fluorophore.

Issue 2: Precipitation of the Reactants or Product

  • Q: My solution became cloudy, or I observed a precipitate during the labeling reaction. Why did this happen?

  • A: Precipitation can occur if the dye or the target molecule has low solubility in the reaction buffer. Many fluorescent dyes are hydrophobic. You can try adding a small amount of an organic co-solvent like DMSO or DMF (typically 5-10% of the total reaction volume) to improve solubility. Also, ensure that the concentration of your target molecule is not too high.

Issue 3: Difficulty in Purifying the Labeled Product

  • Q: I am struggling to separate the labeled product from the unreacted free dye. What purification methods are recommended?

  • A: The choice of purification method depends on the properties of your target molecule.

    • For small molecules like this compound: Reverse-phase high-performance liquid chromatography (RP-HPLC) is often the most effective method. It allows for the separation of the labeled product from both the unreacted molecule and the free dye based on differences in hydrophobicity.

    • For larger molecules like proteins: Size-exclusion chromatography (e.g., using a Sephadex G-25 column) is a common and effective method to separate the large labeled protein from the small unreacted dye molecules. Dialysis can also be used.

Data Presentation

Table 1: Properties of Common Amine-Reactive Fluorescent Dyes (NHS Esters)

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein (FITC)494518~75,000~0.92
Rhodamine B555580~105,000~0.31
Cyanine3 (Cy3)550570~150,000~0.15
Cyanine5 (Cy5)649670~250,000~0.20
Alexa Fluor 488495519~71,000~0.92
Alexa Fluor 555555565~150,000~0.10
Alexa Fluor 647650668~239,000~0.33

Note: Photophysical properties can vary with the solvent and local environment.

Table 2: Factors Influencing Labeling Efficiency with NHS Esters

ParameterConditionEffect on Labeling EfficiencyRationale
pH < 7.5DecreasedThe amine group is protonated (-NH3+) and is not a good nucleophile.
8.0 - 9.0Optimal A sufficient concentration of the deprotonated amine (-NH2) is available for reaction.
> 9.0DecreasedThe rate of hydrolysis of the NHS ester increases significantly, reducing its availability to react with the amine.
Buffer Type Amine-free (e.g., Bicarbonate, Phosphate, Borate)Optimal No competition for the reactive dye.
Amine-containing (e.g., Tris)DecreasedThe buffer's amine groups will compete with the target molecule for the dye.
Dye:Molecule Molar Ratio Low (e.g., 1:1)Low Efficiency / Mono-labelingMay not be sufficient to drive the reaction to completion, but can be used to control the degree of labeling.
High (e.g., 5:1 to 20:1)High EfficiencyIncreases the probability of the labeling reaction. However, excessive ratios can lead to multiple labeling and potential quenching.
Temperature 4 °CSlower ReactionCan be used to slow down the reaction and the rate of dye hydrolysis.
Room Temperature (20-25 °C)Faster ReactionA good starting point for most labeling reactions.

Experimental Protocols

Protocol: Labeling of this compound with an Amine-Reactive NHS Ester Dye

This protocol provides a general procedure. Optimal conditions may need to be determined empirically.

1. Materials and Reagents:

  • This compound

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3

  • Purification system (e.g., RP-HPLC)

2. Procedure:

  • Step 1: Prepare this compound Solution

    • Dissolve this compound in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Step 2: Prepare Dye Stock Solution

    • Immediately before use, dissolve the amine-reactive dye NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). Protect the solution from light.

  • Step 3: Labeling Reaction

    • While vortexing or stirring the this compound solution, slowly add a 5- to 20-fold molar excess of the dissolved dye.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4 °C. Protect the reaction mixture from light.

  • Step 4: Purification

    • Purify the reaction mixture using RP-HPLC. Monitor the elution profile using both UV-Vis absorbance (at the dye's and the molecule's absorbance maxima) and fluorescence detection.

    • Collect the fractions corresponding to the fluorescently labeled this compound.

  • Step 5: Characterization and Storage

    • Confirm the identity and purity of the labeled product using mass spectrometry and analytical HPLC.

    • Determine the concentration of the labeled product using the dye's molar extinction coefficient.

    • Store the purified, labeled product in a suitable solvent at -20 °C or -80 °C, protected from light.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_target Dissolve this compound in Reaction Buffer (pH 8.3) reaction Mix Dye and this compound (5-20x Molar Excess of Dye) prep_target->reaction prep_dye Prepare Fresh Dye Stock Solution (in DMSO/DMF) prep_dye->reaction incubation Incubate 1-2h at RT or Overnight at 4°C (Protect from Light) reaction->incubation purify Purify by RP-HPLC incubation->purify analyze Analyze by Mass Spec & Analytical HPLC purify->analyze store Store at -20°C / -80°C analyze->store

Caption: Workflow for fluorescently labeling this compound with an amine-reactive dye.

reaction_mechanism cluster_reactants Reactants cluster_products Products amine This compound-NH₂ (Nucleophilic Amine) plus + dye Dye-NHS Ester (Electrophile) conjugate Dye-NH-CO-4-Amino-PPHT (Stable Amide Bond) dye->conjugate Reaction (pH 8.0-9.0) byproduct NHS (Byproduct)

Caption: Reaction of an amine with an NHS ester to form a stable amide bond.

troubleshooting_workflow start Low Labeling Efficiency? q_ph Is pH of buffer between 8.0 and 9.0? start->q_ph a_ph_no Adjust pH to 8.3 q_ph->a_ph_no No q_dye Is dye solution fresh and in sufficient excess? q_ph->q_dye Yes success Re-run experiment a_ph_no->success a_dye_no Use fresh dye and/or increase molar ratio q_dye->a_dye_no No q_buffer Is buffer amine-free (e.g., bicarbonate, borate)? q_dye->q_buffer Yes a_dye_no->success a_buffer_no Switch to an amine-free buffer q_buffer->a_buffer_no No q_buffer->success Yes a_buffer_no->success

Caption: Troubleshooting decision tree for low labeling efficiency.

Technical Support Center: Overcoming Solubility Challenges with 4-Amino-PPHT

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-PPHT. Addressing solubility issues is critical for successful experimentation, and this guide offers a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a derivative of the potent D2 dopamine receptor agonist, PPHT. Like many small molecule organic compounds developed for pharmacological use, this compound can exhibit limited solubility in aqueous solutions, which is often a primary medium for biological assays. Its aromatic structure and amino functional group contribute to its physicochemical properties, making solvent selection a critical step in experimental design.

Q2: In which solvents is this compound likely to be soluble?

A2: Based on the general solubility characteristics of similar aromatic amines and PPHT derivatives, this compound is expected to be more soluble in organic solvents than in aqueous solutions.[1][2] Solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dichloromethane are good starting points for solubilization.[1]

Q3: How does pH affect the solubility of this compound?

A3: The amino group in this compound can be protonated in acidic conditions. This protonation can increase the polarity of the molecule and may enhance its solubility in aqueous buffers.[1] Therefore, adjusting the pH of your aqueous solution to be slightly acidic might improve solubility.

Q4: Can temperature be used to improve the solubility of this compound?

A4: Yes, for many organic compounds, solubility increases with temperature.[1] Gentle warming of the solvent while dissolving this compound can be an effective technique. However, it is crucial to be mindful of the compound's stability at elevated temperatures.

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this step-by-step guide to identify an appropriate solvent system and preparation method.

Step 1: Initial Solvent Screening

Begin by testing the solubility of a small amount of this compound in a range of common laboratory solvents. This will help you identify the most promising candidates for your specific application.

Table 1: Recommended Solvents for Initial Screening

SolventClassPolarityNotes
Water AqueousHighBaseline for aqueous solubility.
Ethanol AlcoholHighA common solvent for biological studies.
Methanol AlcoholHighSimilar to ethanol, can be more effective.
Dimethyl Sulfoxide (DMSO) SulfoxideHighA powerful solvent for many organic compounds.
Dichloromethane (DCM) HalogenatedMediumEffective for many organic molecules.
Acetone KetoneMediumA versatile organic solvent.
Step 2: Optimizing with Co-solvents and pH Adjustment

If solubility in a single solvent is insufficient, a co-solvent system or pH adjustment may be necessary.

  • Co-solvents: For aqueous applications, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer is a common strategy.

  • pH Adjustment: If using an aqueous buffer, test a range of pH values, particularly in the acidic range, to see if protonating the amino group improves solubility.

Step 3: Physical Dissolution Aids

The following physical methods can assist in dissolving this compound:

  • Vortexing: Vigorous mixing can increase the rate of dissolution.

  • Sonication: Using an ultrasonic bath can break down compound aggregates and enhance solubility.

  • Gentle Heating: As mentioned, warming the solution can improve solubility, but monitor for any degradation.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment
  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • To each tube, add a measured volume (e.g., 100 µL) of a different solvent from Table 1.

  • Vortex each tube vigorously for 30 seconds.

  • Visually inspect for complete dissolution. If not dissolved, proceed with sonication and gentle heating as needed.

  • Record the solubility in terms of mg/mL.

Protocol 2: Preparation of a Stock Solution
  • Based on the results from Protocol 1, select the most appropriate solvent. For most biological applications, DMSO is a good first choice.

  • Calculate the required amount of this compound to prepare a concentrated stock solution (e.g., 10 mM).

  • Add the calculated amount of this compound to a suitable vial.

  • Add the required volume of the chosen solvent.

  • Use a combination of vortexing, sonication, and gentle heating until the compound is completely dissolved.

  • Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps to troubleshoot solubility issues with this compound.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with this compound solvent_screen Step 1: Initial Solvent Screening (DMSO, Ethanol, Methanol, etc.) start->solvent_screen is_soluble_1 Is it soluble? solvent_screen->is_soluble_1 optimization Step 2: Optimization (Co-solvents, pH Adjustment) is_soluble_1->optimization No success Success: Prepare Stock Solution is_soluble_1->success Yes is_soluble_2 Is it soluble? optimization->is_soluble_2 physical_aids Step 3: Physical Dissolution Aids (Vortex, Sonicate, Gentle Heat) is_soluble_2->physical_aids No is_soluble_2->success Yes is_soluble_3 Is it soluble? physical_aids->is_soluble_3 is_soluble_3->success Yes consult Consult Technical Support /Consider Alternative Compound is_soluble_3->consult No

Caption: Troubleshooting workflow for this compound solubility.

References

4-Amino-PPHT stability problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Amino-PPHT?

Based on its chemical structure, which likely contains amino groups and a heterocyclic ring, potential stability issues for this compound include:

  • Oxidation: The amino group and the heterocyclic ring may be susceptible to oxidation, especially in the presence of air, light, or oxidizing agents.[1]

  • Hydrolysis: If the molecule contains susceptible functional groups like nitriles or amides, it could undergo hydrolysis under acidic or basic conditions.[1][2]

  • Photodegradation: Compounds with heterocyclic rings, such as dihydropyridine or tetrahydropyridine, are often sensitive to light, which can lead to degradation, for instance, through aromatization of the ring.[1]

Q2: How should I store this compound to ensure its stability?

To minimize degradation, proper storage is crucial. For optimal stability, it is recommended to:

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[2] For long-term storage, temperatures of -20°C are advisable, while for short-term use, 0°C can be sufficient. Protecting the compound from moisture is also important.

  • In Solution: If you need to store this compound in solution, it is best to prepare fresh solutions for each experiment. If short-term storage is necessary, use an appropriate solvent like DMSO and store at -20°C for a limited time (e.g., up to 2 months, though this should be verified for this compound). Avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation products of this compound?

While specific degradation products are unknown without experimental data, potential degradation products, based on the reactivity of similar compounds, could include:

  • Oxidized forms of the heterocyclic ring or the amino group.

  • Hydrolysis products if susceptible functional groups are present.

  • The corresponding pyridine derivative if the heterocyclic ring undergoes aromatization due to photodegradation.

Troubleshooting Guide

Issue 1: I am observing a loss of potency or inconsistent results in my experiments over time.

  • Possible Cause: This could be due to the degradation of your this compound sample.

  • Solution:

    • Verify Storage Conditions: Ensure that the compound is stored at the recommended temperature (-20°C for long-term) and protected from light and moisture.

    • Use Fresh Solutions: Always prepare fresh solutions of the compound for your experiments to minimize the impact of degradation in solution.

    • Assess Buffer Compatibility: If you are using a buffer, evaluate the stability of this compound in that specific buffer. You can incubate the compound in the buffer for the duration of your assay and then analyze it by HPLC to check for degradation.

    • Consider pH: If degradation is observed in your buffer, you may need to adjust the pH to a range where the compound is more stable, provided it is compatible with your experimental setup.

Issue 2: I see unexpected peaks in my HPLC chromatogram when analyzing my this compound sample.

  • Possible Cause: The appearance of new, unexpected peaks is often an indication of sample degradation. These new peaks likely correspond to degradation products.

  • Solution:

    • Perform Stress Testing: To identify potential degradation products and pathways, you can perform stress testing under various conditions (acidic, basic, oxidative, thermal, photolytic). This will help you understand the compound's stability profile.

    • Characterize Degradants: If possible, characterize the new peaks using techniques like mass spectrometry (MS) to identify the degradation products. This can provide valuable information about the degradation mechanism.

Stability Data Summary

Users should populate the following table with their own experimental data to track the stability of this compound under various conditions.

ConditionTime Point% this compound RemainingAppearance of Degradation Products (e.g., Peak Area %)
Solid State
-20°C, DarkT=0
T=1 month
T=6 months
4°C, DarkT=0
T=1 week
T=1 month
Room Temp, LightT=0
T=24h
T=1 week
In Solution (e.g., DMSO)
-20°CT=0
T=24h
T=1 week
4°CT=0
T=8h
T=24h

Experimental Protocols

Protocol: Forced Degradation (Stress Testing) of this compound

This protocol is designed to identify the potential degradation pathways of this compound and assess its intrinsic stability.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp) for a defined period, alongside a control sample protected from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples if necessary before analysis.

  • Analyze all samples, including a control sample (stored at -20°C), by a stability-indicating method, typically reverse-phase HPLC with UV detection.

  • Quantify the amount of this compound remaining and the formation of any degradation products.

Visualizations

Hypothetical_Degradation_Pathway This compound This compound Oxidized_Product Oxidized Product (e.g., N-oxide) This compound->Oxidized_Product [O] Hydrolyzed_Product Hydrolyzed Product This compound->Hydrolyzed_Product H₂O (Acid/Base) Aromatized_Product Aromatized Product (e.g., Pyridine derivative) This compound->Aromatized_Product hv (Light) Oxidation Oxidation Hydrolysis Hydrolysis Photodegradation Photodegradation

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution of this compound Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation (H₂O₂) Prep_Stock->Oxidation Thermal Thermal (Heat) Prep_Stock->Thermal Photo Photolytic (UV/Vis) Prep_Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC_Analysis HPLC-UV/MS Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for this compound stability assessment.

Troubleshooting_Guide Start Inconsistent Experimental Results? Check_Storage Are storage conditions (temp, light, moisture) correct? Start->Check_Storage Yes Use_Fresh Are you using freshly prepared solutions? Check_Storage->Use_Fresh Yes Correct_Storage Correct storage conditions. Check_Storage->Correct_Storage No Buffer_Check Is the compound stable in your assay buffer? Use_Fresh->Buffer_Check Yes Prepare_Fresh Prepare fresh solutions for each experiment. Use_Fresh->Prepare_Fresh No Adjust_Buffer Adjust buffer pH or find a compatible buffer. Buffer_Check->Adjust_Buffer No Further_Investigation Further Investigation Needed (e.g., Stress Testing) Buffer_Check->Further_Investigation Yes Problem_Solved Problem Resolved Correct_Storage->Problem_Solved Prepare_Fresh->Problem_Solved Adjust_Buffer->Problem_Solved

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Improving Signal-to-Noise Ratio in Fluorescent Amino Acid Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in imaging experiments utilizing fluorescent amino acids, with a special focus on 4-cyanotryptophan.

Frequently Asked Questions (FAQs)

Q1: What is 4-cyanotryptophan and why is it used in fluorescence imaging?

4-cyanotryptophan (4CN-Trp) is an unnatural amino acid that serves as a fluorescent probe.[1][2][3] It is a derivative of the native amino acid tryptophan but offers superior photophysical properties, including a high fluorescence quantum yield (over 80% in aqueous solutions), a long fluorescence lifetime (approximately 13 nanoseconds), and enhanced photostability.[1][2] Its small size allows it to be incorporated into proteins with minimal structural perturbation, making it a valuable tool for studying protein conformation, dynamics, and interactions in living cells.

Q2: What are the primary causes of low signal-to-noise ratio in fluorescent amino acid imaging?

A low signal-to-noise ratio can stem from several factors, broadly categorized as either weak signal or high background noise.

  • Weak Signal:

    • Low Fluorophore Concentration: Insufficient incorporation of the fluorescent amino acid into the protein of interest.

    • Photobleaching: The irreversible destruction of the fluorophore due to prolonged exposure to excitation light.

    • Incorrect Microscope Settings: Mismatched excitation and emission filters for the specific fluorescent amino acid.

    • Suboptimal Environmental Conditions: The fluorescence of some probes can be sensitive to the local chemical environment, such as pH and solvent polarity.

  • High Background Noise:

    • Autofluorescence: Natural fluorescence from cellular components like NADH, flavins, and collagen.

    • Nonspecific Staining: Binding of the fluorescent probe to cellular structures other than the target protein.

    • Scattered Light: Excitation light that is scattered and detected by the emission channel.

    • Detector Noise: Electronic noise from the microscope's detector, such as read noise and dark noise.

Q3: How can I minimize photobleaching of 4-cyanotryptophan during imaging?

To minimize photobleaching, consider the following strategies:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides a detectable signal.

  • Minimize Exposure Time: Use the shortest possible exposure times during image acquisition.

  • Use Antifade Reagents: Mount the sample in an antifade mounting medium to quench photobleaching.

  • Image Sequentially: When performing multi-color imaging, acquire images for each channel sequentially to avoid unnecessary exposure of the fluorophores.

Q4: What are the optimal excitation and emission wavelengths for 4-cyanotryptophan?

4-cyanotryptophan is a blue fluorescent amino acid. For optimal signal, use an excitation wavelength of approximately 320-325 nm and detect the emission at around 420 nm.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your imaging experiments with fluorescent amino acids like 4-cyanotryptophan.

Problem Possible Cause Recommended Solution
No or Very Weak Signal Incorrect filter set for 4CN-Trp.Ensure you are using a DAPI or similar filter set that accommodates excitation around 325 nm and emission around 420 nm.
Low incorporation of 4CN-Trp.Optimize the protein expression and purification protocols to maximize the incorporation of the fluorescent amino acid.
Photobleaching has occurred.Reduce excitation light intensity and exposure time. Use an antifade mounting medium.
Low quantum yield in the local environment.The fluorescence of some amino acid probes is environmentally sensitive. Ensure the buffer conditions (pH, polarity) are optimal.
High Background Fluorescence Cellular autofluorescence.Use a buffer without fluorescent components (e.g., phenol red). Acquire a background image from a region without cells and subtract it from your experimental images.
Nonspecific binding of the probe.Increase the number and duration of wash steps after incubation with any labeling reagents.
Scattered excitation light.Ensure your emission filter has a narrow bandpass to block scattered excitation light.
Image Appears Blurry or Out of Focus Incorrect objective lens.Use a high numerical aperture (NA) objective for better light collection and resolution.
Sample is not properly mounted.Ensure the coverslip is the correct thickness for the objective and that the mounting medium is evenly distributed.
Vibration during acquisition.Use an anti-vibration table for your microscope.

Experimental Protocols

Protocol 1: Optimizing Antibody Concentration for Immunofluorescence

This protocol outlines a method for determining the optimal primary antibody concentration to maximize the signal-to-noise ratio when co-localizing a fluorescently tagged protein.

  • Prepare Samples: Seed cells or prepare tissue sections on multiple coverslips or slides.

  • Fix and Permeabilize: Follow your standard protocol for fixation and permeabilization.

  • Block: Incubate samples in a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Dilutions: Prepare a series of primary antibody dilutions (e.g., 1:100, 1:250, 1:500, 1:1000) in the blocking buffer.

  • Incubate with Primary Antibody: Incubate each coverslip with a different antibody dilution overnight at 4°C. Include a "no primary antibody" control.

  • Wash: Wash the coverslips three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate all coverslips with the same concentration of a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash and Mount: Wash the coverslips three times for 5 minutes each with PBS and mount them using an antifade mounting medium.

  • Image: Acquire images using identical microscope settings for all samples.

  • Analyze: Compare the signal intensity and background levels to determine the optimal primary antibody concentration that provides the best signal-to-noise ratio.

Visualizations

Experimental_Workflow_SNR_Optimization cluster_sample_prep Sample Preparation cluster_staining Staining Optimization cluster_imaging Imaging & Analysis cluster_troubleshooting Troubleshooting Loop Sample Prepare Cells/Tissue with Fluorescent Amino Acid FixPerm Fixation & Permeabilization Sample->FixPerm Block Blocking FixPerm->Block PrimaryAb Primary Antibody Incubation (Titration) Block->PrimaryAb Wash1 Wash Steps PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (Constant Concentration) Wash2 Wash Steps SecondaryAb->Wash2 Wash1->SecondaryAb Mount Mount with Antifade Wash2->Mount Acquire Image Acquisition (Consistent Settings) Mount->Acquire Analyze Analyze SNR Acquire->Analyze Adjust Adjust Parameters Analyze->Adjust

Caption: Workflow for optimizing signal-to-noise ratio in immunofluorescence.

High_Background_Troubleshooting Start High Background Observed Autofluorescence Check for Autofluorescence (Unstained Control) Start->Autofluorescence Nonspecific Check for Nonspecific Staining (Secondary Ab Only Control) Start->Nonspecific ScatteredLight Check for Scattered Light (Image Blank Area) Start->ScatteredLight Autofluorescence_Solution Implement Autofluorescence Quenching Protocol Autofluorescence->Autofluorescence_Solution Nonspecific_Solution Optimize Blocking & Washing Titrate Antibody Concentrations Nonspecific->Nonspecific_Solution ScatteredLight_Solution Use Narrower Emission Filter Optimize Pinhole (Confocal) ScatteredLight->ScatteredLight_Solution

Caption: Logical workflow for troubleshooting high background fluorescence.

References

Technical Support Center: 4-Amino-PPHT Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Amino-PPHT in binding assays. The content is structured to directly address common pitfalls and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a derivative of the compound PPHT (2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin). It is known to be a selective agonist for the dopamine D2 receptor.[1] Due to the high homology between D2 and D3 receptors, it is often characterized for its binding to both subtypes.

Q2: Is a radiolabeled version of this compound available for direct binding assays?

Currently, there is no commercially available radiolabeled version of this compound. Therefore, it is typically used as an unlabeled competitor in competitive radioligand binding assays to determine its binding affinity (Ki) for dopamine receptors.

Q3: How do I determine the binding affinity (Ki) of this compound?

The binding affinity (Ki) of this compound is determined indirectly through a competitive binding assay. In this setup, increasing concentrations of unlabeled this compound are used to displace a radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-Spiperone or [³H]-Raclopride for D2/D3 receptors). The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Troubleshooting Guide

High Non-Specific Binding

Problem: The level of non-specific binding (NSB) in my assay is excessively high, reducing the specific binding signal window.

Potential Cause Solution
Radioligand Issues Use a lower concentration of the radioligand, ideally at or below its Kd value. Ensure the radiochemical purity of your ligand is high (>90%). Hydrophobic radioligands tend to have higher NSB.
Receptor Preparation Reduce the amount of membrane protein per well. A typical starting range is 50-120 µg for tissue preparations. Ensure thorough homogenization and washing of membranes to remove any endogenous ligands.
Assay Conditions Optimize incubation time and temperature; shorter incubation times may reduce NSB but ensure equilibrium is reached. Modify the assay buffer by adding Bovine Serum Albumin (BSA) or using a different buffer system.
Filtration and Apparatus Pre-soak filters in a blocking agent like polyethyleneimine (PEI) to reduce radioligand adhesion. Test different types of filter materials to find one with the lowest NSB for your specific assay.
Low or No Specific Binding

Problem: I am observing very low or no specific binding in my assay.

Potential Cause Solution
Receptor Integrity Ensure proper storage and handling of your receptor preparation. Confirm receptor presence and integrity using methods like Western blotting.
Radioligand Issues Verify the concentration of your radioligand stock solution. Ensure the specific activity of the radioligand is sufficiently high to detect binding, especially for receptors with low expression levels.
Assay Conditions Ensure the incubation time is sufficient to reach equilibrium. The pH, ionic strength, and presence of necessary co-factors in the assay buffer can significantly impact binding; optimize these conditions for your specific receptor.
This compound Issues Confirm the purity and concentration of your this compound stock solution. Ensure it is fully dissolved in the assay buffer.
Inconsistent or Irreproducible Results

Problem: My results are varying significantly between experiments.

Potential Cause Solution
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the radioligand and competitor dilutions.
Incomplete Washing During the filtration step, ensure that the filters are washed thoroughly and consistently with ice-cold wash buffer to remove all unbound radioligand.
Equilibration Time Ensure that the assay is incubated for a sufficient time to reach equilibrium. This can be determined by conducting association and dissociation kinetic experiments.
Compound Stability Prepare fresh dilutions of this compound for each experiment. Assess the stability of this compound in your assay buffer under the experimental conditions.

Quantitative Data

CompoundReceptorKi (nM)Assay TypeReference
This compound Dopamine D26.8Competitive Radioligand Binding[1]
(S)-PPHT Dopamine D22.1Competitive Radioligand Binding[2]
NGB 2904 Dopamine D30.09Competitive Radioligand Binding
PD 128907 Dopamine D30.23Competitive Radioligand Binding

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue/cell preparation.

Experimental Protocols

Competitive Radioligand Binding Assay for this compound

This protocol outlines the steps to determine the binding affinity (Ki) of this compound for dopamine D2/D3 receptors.

1. Materials:

  • Receptor Source: Membranes from cells stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells), or rat striatal tissue homogenates.

  • Radioligand: A suitable radioligand with high affinity for D2/D3 receptors (e.g., [³H]-Spiperone or [³H]-Raclopride).

  • Unlabeled Competitor: this compound.

  • Non-specific Agent: A high concentration of a potent D2/D3 antagonist (e.g., 10 µM haloperidol or butaclamol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well plates, filter mats, and a cell harvester.

  • Liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Homogenize the cell pellet or tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand + Membranes + Assay Buffer.

    • Non-specific Binding (NSB): Radioligand + Membranes + Non-specific Agent.

    • Competitive Binding: Radioligand + Membranes + serial dilutions of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a filter mat using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mat and add a scintillation cocktail. Count the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of all other wells.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow: Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation (Receptor + Radioligand + Competitor) Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Competitor_Prep This compound Serial Dilutions Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow for a competitive binding assay.

Logical Relationship: Data Analysis

G Total_Binding Total Binding (CPM) Specific_Binding Specific Binding Total_Binding->Specific_Binding - NSB Non-Specific Binding (CPM) NSB->Specific_Binding - IC50 IC50 Determination (Non-linear Regression) Specific_Binding->IC50 Cheng_Prusoff Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki Ki Value Cheng_Prusoff->Ki

Caption: Logic flow for calculating the Ki value.

Signaling Pathway: this compound at D2/D3 Receptors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Receptor D2/D3 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: D2/D3 receptor signaling pathway.

References

How to prevent 4-Amino-PPHT degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 4-Amino-PPHT. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this mean and what should I do?

A1: A color change, often to a yellow or brown hue, is a common indicator of degradation, likely due to oxidation of the aromatic amine group.[1] This process can be accelerated by exposure to air and light.[1] If you observe a color change, it is recommended to discard the solution and prepare a fresh one using appropriate handling techniques to minimize exposure to oxygen and light. For critical experiments, repurification of the solid compound may be necessary.

Q2: What are the primary factors that can cause this compound to degrade?

A2: Based on the chemical structure of this compound, an aromatic amine and a phenylpiperazine derivative, the primary degradation factors are expected to be:

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen.[2][3][4]

  • Photodegradation: Exposure to light, particularly UV light, can accelerate the degradation of aromatic amines and piperazine-containing compounds.

  • Temperature: Elevated temperatures can increase the rate of thermal degradation. Phenylpiperazines, in particular, have shown instability at room temperature over extended periods.

  • pH: The stability of aromatic amines can be pH-dependent. While acidic conditions can improve the stability of some aromatic amines, extreme pH values should be avoided without specific stability data.

Q3: How can I assess the purity of my this compound after storage?

A3: To assess the purity of this compound, you can use standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS). A comparison of the chromatogram of the stored sample with that of a freshly prepared standard solution will reveal the presence of any degradation products.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

If you are observing inconsistent results in your experiments using this compound, it could be due to the degradation of the compound.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment. Avoid using solutions that have been stored for an extended period, especially at room temperature.

  • Use High-Purity Solvents: Ensure that the solvents used to prepare your solutions are of high purity and have been properly degassed to remove dissolved oxygen.

  • Inert Atmosphere: When preparing and handling solutions, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Protect from Light: Use amber vials or wrap your containers with aluminum foil to protect the solution from light.

  • Control Temperature: Store stock solutions at or below -20°C. For working solutions, maintain a controlled, cool temperature. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Solutions

This protocol outlines the recommended procedure for preparing and handling this compound solutions to minimize degradation.

Materials:

  • This compound solid

  • High-purity, degassed solvent (e.g., DMSO, ethanol)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps

  • Analytical balance

  • Sonicator

Procedure:

  • Weighing: Weigh the desired amount of this compound solid in a clean, dry amber vial under a gentle stream of inert gas.

  • Solvent Addition: Add the degassed solvent to the vial.

  • Dissolution: Cap the vial tightly and sonicate briefly until the solid is completely dissolved.

  • Inerting: Gently purge the headspace of the vial with inert gas before sealing.

  • Storage: Store the stock solution at ≤ -20°C. For daily use, aliquot the required amount into a separate amber vial to avoid contaminating the main stock and to minimize temperature cycling of the stock solution.

Data Presentation

Table 1: General Stability of Related Chemical Classes Under Various Conditions
ConditionAromatic AminesPhenylpiperazinesInferred Stability of this compound
Air/Oxygen Prone to oxidation, leading to discoloration.Generally susceptible to oxidative degradation.Low stability. Handling under an inert atmosphere is critical.
Light Sensitive to photodegradation, especially UV light.Can undergo photodegradation.Low stability. Protection from light is essential.
Temperature Stability decreases with increasing temperature.Phenylpiperazines are less stable than benzylpiperazines and show degradation at room temperature over months.Moderate to low stability. Long-term storage should be at low temperatures (≤ -20°C).
pH Stability is pH-dependent; some are more stable under acidic conditions.Stability can be influenced by pH.Stability is likely pH-dependent. Neutral or slightly acidic pH may be preferable, but should be experimentally determined.

Visualizations

Degradation Pathway

A This compound B Oxidized Intermediates (e.g., N-oxides, quinone-imines) A->B O2 / Air D Photodegradation Products A->D Light (hν) C Polymeric Degradation Products B->C Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analysis A Prepare this compound solution in desired buffer/solvent B Divide into aliquots for different storage conditions A->B C Condition 1: -20°C, Dark B->C D Condition 2: 4°C, Dark B->D E Condition 3: Room Temp, Dark B->E F Condition 4: Room Temp, Light B->F G Analyze aliquots at specified time points (t=0, 1, 7, 30 days) C->G D->G E->G F->G H HPLC or LC-MS Analysis G->H I Compare peak area of this compound to t=0 to determine degradation H->I

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to 4-Amino-PPHT and Other Dopamine D2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Amino-PPHT with other well-established dopamine D2 receptor ligands. The information presented herein is intended to assist researchers and drug development professionals in evaluating the pharmacological profile of this compound in the context of alternative compounds. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows.

Comparative Pharmacological Data

The efficacy of a dopamine D2 receptor agonist is primarily determined by its binding affinity (Ki) and its functional potency (EC50) and efficacy (Emax) in cellular signaling assays. The following tables summarize available data for this compound and other commonly used D2 receptor ligands. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Dopamine D2 Receptor Binding Affinities (Kᵢ)

CompoundKᵢ (nM)Receptor SourceRadioligand
This compound 6.8[1]Not SpecifiedNot Specified
(S)-PPHT2.1[2]Monkey Caudate Putamen[³H]spiperone
NBD-(S)-PPHT0.30[2]Monkey Caudate Putamen[³H]spiperone
Fluorescein-(S)-PPHT4.8[2]Monkey Caudate Putamen[³H]spiperone
Dopamine12 (High affinity)[3]Human D2 receptors in CHO cells[³H]raclopride
QuinpiroleData not available--
BromocriptineData not available--
RopiniroleData not available--
PramipexoleData not available--

Table 2: Dopamine D2 Receptor Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ)

CompoundEC₅₀ (nM)Eₘₐₓ (% of Dopamine)Assay Type
This compound Data not availableData not available-
Dopamine2.76 x 10⁻⁶ M (for Gi/Go Activation)100 (Reference)cAMP Inhibition
QuinpiroleData not availableData not available-
ApomorphineData not availableData not available-
BromocriptineData not availableData not available-

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Furthermore, the Gβγ subunits can modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. D2 receptors can also signal through β-arrestin-dependent pathways, which can mediate distinct cellular responses.

D2_Signaling_Pathway cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Dopamine Agonist (e.g., this compound) Ligand->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 1. Simplified Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

The characterization of dopamine D2 receptor ligands relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the D2 receptor by measuring its ability to displace a specific radiolabeled ligand.

1. Membrane Preparation:

  • Tissues (e.g., rat striatum) or cells expressing the dopamine D2 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Assay Incubation:

  • In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a D2 receptor-specific radioligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (D2 Receptor Source) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]spiperone) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions (e.g., this compound) Test_Compound_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantify Bound Radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀ and Kᵢ Calculation) Scintillation_Counting->Data_Analysis

Figure 2. Experimental Workflow for Radioligand Binding Assay.

cAMP Functional Assay

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a D2 agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP).

1. Cell Culture and Plating:

  • A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) is cultured under appropriate conditions.

  • Cells are seeded into multi-well plates and allowed to adhere overnight.

2. Assay Procedure:

  • The cell culture medium is replaced with a serum-free medium or buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • The cells are then stimulated with varying concentrations of the D2 receptor agonist (e.g., this compound) in the presence of an adenylyl cyclase activator, such as forskolin. Forskolin is used to induce a measurable level of cAMP.

  • The incubation is carried out for a specific time at 37°C.

3. cAMP Quantification:

  • Following incubation, the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

4. Data Analysis:

  • A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.

  • The EC₅₀ value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production, is determined from the curve.

  • The Eₘₐₓ value, representing the maximum inhibition of cAMP production, is also determined and often expressed as a percentage of the response to a reference full agonist like dopamine.

References

A Comparative Guide to 4-Amino-PPHT and Traditional Fluorescent Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A detailed comparison of the novel fluorescent probe, 4-Amino-PPHT, against traditional dyes like fluorescein, rhodamine, and cyanine, reveals significant advantages in key performance metrics for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their photophysical properties, supported by experimental data, to aid in the selection of the most suitable fluorescent labels for various advanced research applications.

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of a wide range of molecular and cellular processes. The ideal fluorescent dye should possess high brightness (a product of its molar extinction coefficient and quantum yield), exceptional photostability, and a large Stokes shift to minimize self-quenching and improve signal-to-noise ratios. This guide compares the performance of this compound, a promising fluorophore, with established fluorescent dyes.

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent dye is often dictated by its specific photophysical characteristics. The following table summarizes key performance indicators for this compound and a selection of traditional fluorescent dyes. It is important to note that these values can be influenced by the specific experimental conditions, such as the solvent, pH, and the nature of the conjugated biomolecule.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Photostability
This compound Derivative (in hydrophobic environment) ~380~483~1030.90Data not available
4-Acetylamino-1,8-naphthalimide (in Methanol) Not specified465Not specified0.83High
Fluorescein (FITC) (in aqueous buffer) 495519240.925[1]Low (high photobleaching rate)[2][3]
Rhodamine B (in Ethanol) 543565220.49 - 0.7[4]Moderate
Cyanine 3 (Cy3) ~550~570~200.24 (unbound)Moderate
Cyanine 5 (Cy5) ~650~670~200.20 (unbound)Moderate to High

Key Observations:

  • Quantum Yield: this compound derivatives have demonstrated exceptionally high quantum yields, particularly in non-polar environments, suggesting they are highly efficient at converting absorbed light into fluorescence.[5] This high quantum yield rivals that of the well-established fluorescein.

  • Stokes Shift: this compound exhibits a significantly larger Stokes shift compared to traditional dyes like fluorescein, rhodamine, and cyanine dyes. This is a crucial advantage as it minimizes the overlap between the absorption and emission spectra, reducing self-absorption and improving the signal-to-noise ratio in fluorescence measurements.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, detailed experimental methodologies are crucial. Below are standardized protocols for two key experiments used to characterize fluorescent dyes.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent for dissolving the sample and standard

  • The fluorescent dye to be tested (e.g., this compound)

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).

  • Integrate the area under the emission spectra for both the standard and the test sample.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculate the quantum yield (Φ_X) of the test sample using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the sample and the standard, respectively (if different).

Measurement of Photostability

Photostability is assessed by measuring the decrease in fluorescence intensity over time under continuous illumination.

Materials:

  • Fluorescence microscope equipped with a stable light source (e.g., laser or xenon arc lamp) and a sensitive camera.

  • The fluorescent dye to be tested, either in solution or labeling a specific cellular structure.

  • Phosphate-buffered saline (PBS) or other suitable imaging medium.

  • Image analysis software.

Procedure:

  • Prepare the sample for imaging. This could be a solution of the dye in a microfluidic channel or cells labeled with the fluorescent probe.

  • Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuously illuminate the sample with the excitation light.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a defined period.

  • Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series using image analysis software.

  • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

  • Plot the normalized fluorescence intensity as a function of time.

  • Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates higher photostability.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate a typical workflow for comparing the photostability of fluorescent dyes and a simplified representation of a signaling pathway that could be studied using these probes.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis prep_dye Prepare Dye Solutions prep_cells Label Cells with Dyes prep_dye->prep_cells acquire_initial Acquire Initial Image (t=0) prep_cells->acquire_initial continuous_illumination Continuous Illumination acquire_initial->continuous_illumination time_lapse Acquire Time-Lapse Images continuous_illumination->time_lapse measure_intensity Measure Fluorescence Intensity time_lapse->measure_intensity normalize_data Normalize Intensity Data measure_intensity->normalize_data plot_decay Plot Photobleaching Curve normalize_data->plot_decay calculate_half_life Calculate Half-Life (t½) plot_decay->calculate_half_life compare_dyes compare_dyes calculate_half_life->compare_dyes Compare Photostability signaling_pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Binding & Dimerization adaptor Adaptor Protein receptor->adaptor Phosphorylation ras Ras adaptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocation transcription Gene Transcription nucleus->transcription

References

Validating the Binding Specificity of 4-Amino-PPHT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in dopamine receptor studies, the selective modulation of specific receptor subtypes is paramount. This guide provides a comparative analysis of the binding specificity of 4-Amino-PPHT, a potent dopamine D2 receptor ligand, against a panel of alternative compounds. By presenting key experimental data and detailed protocols, this document aims to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

Overview of this compound Binding Profile

This compound is a derivative of (±)-2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin (PPHT) and is recognized for its high affinity and selectivity for the dopamine D2 receptor. Experimental data indicates a Ki value of 6.8 nM for the D2 receptor.[1] While its selectivity over other dopamine receptor subtypes (D1, D3, D4, and D5) is established, with negligible affinity reported for these, a comprehensive screening against a broader range of G-protein coupled receptors (GPCRs) is not extensively documented in publicly available literature. This guide, therefore, focuses on its well-characterized dopaminergic profile in comparison to other widely used research and clinical compounds.

Comparative Analysis of Binding Affinities

To provide a clear perspective on the binding specificity of this compound, the following table summarizes the binding affinities (Ki values in nM) of this compound and a selection of alternative compounds across various neurotransmitter receptors. A lower Ki value signifies a higher binding affinity. The alternatives include established dopamine receptor ligands and atypical antipsychotics known for their diverse receptor interaction profiles.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Alternative Compounds

ReceptorThis compoundHaloperidolRisperidoneClozapineOlanzapineAripiprazoleSpiperoneRacloprideQuinpirole
Dopamine Receptors
D1>10,0002.2>100027031>1000>1000>1000>1000
D26.8 0.893.13160110.340.061.84.8 (High)
D3>10,0004.67.35555480.80.13.55.1
D4>10,000108.832427440.21.84.4
Serotonin Receptors
5-HT1AData not available36002371202001.714>1000>1000
5-HT2AData not available1200.165.443.40.8130>1000
5-HT2CData not available4700399.411153.2>1000>1000
5-HT6Data not available>10000132474.4>1000>1000>1000
5-HT7Data not available>100002.66.3313.9>1000>1000>1000
Adrenergic Receptors
α1AData not available500.81.619570.3>1000>1000
α2AData not available1407.54902305.11.1>1000>1000
Muscarinic Receptors
M1Data not available>10000>100006.21.9>10000>10000>10000>10000
Histamine Receptors
H1Data not available10002.231.17612.8>1000>1000

Note: Data is compiled from various sources and experimental conditions may vary. The lack of comprehensive off-target data for this compound is a notable limitation.

Experimental Methodologies

The validation of binding specificity relies on robust and well-defined experimental protocols. The most common method for determining binding affinity is the radioligand binding assay.

Radioligand Binding Assay Protocol for Dopamine D2 Receptor

This protocol provides a generalized framework for a competitive radioligand binding assay to determine the Ki of a test compound for the dopamine D2 receptor.

1. Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
  • Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.
  • Test Compound: this compound or other compounds of interest.
  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol or Spiperone) to determine non-specific binding.
  • Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
  • Scintillation Cocktail and Counter.

2. Procedure:

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of the test compound.
  • Total Binding: Wells containing receptor, radioligand, and assay buffer only.
  • Non-specific Binding: Wells containing receptor, radioligand, and a high concentration of the non-specific binding control.
  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the competition curve using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the context of this compound's action and the experimental process, the following diagrams are provided.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets 4_Amino_PPHT This compound 4_Amino_PPHT->D2R Binds to (Antagonist/Agonist)

Caption: Dopamine D2 receptor signaling pathway.

Binding_Assay_Workflow A Prepare Reagents: - D2 Receptor Membranes - [3H]-Radioligand - Test Compound (this compound) - Controls B Incubate: Combine reagents in 96-well plate A->B C Equilibrate: Allow binding to reach equilibrium B->C D Filter: Separate bound from unbound ligand C->D E Wash: Remove non-specific binding D->E F Count: Measure radioactivity E->F G Analyze Data: - Generate competition curve - Determine IC50 - Calculate Ki F->G Binding_Specificity_Logic cluster_compound Test Compound cluster_targets Potential Targets cluster_outcome Conclusion Compound This compound D2R D2 Receptor (On-Target) Compound->D2R High Affinity (Low Ki) Off_Targets Off-Targets (e.g., 5-HT, Adrenergic, Muscarinic Receptors) Compound->Off_Targets Low Affinity (High Ki) Specificity High Binding Specificity D2R->Specificity Off_Targets->Specificity

References

Comparative Cross-Reactivity Analysis of 4-Amino-PPHT

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the cross-reactivity profile of 4-Amino-PPHT (2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin), a notable dopamine receptor agonist. For researchers and scientists in drug development, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This document summarizes the available binding affinity data for this compound and compares it with two well-established dopamine agonists, Bromocriptine and Quinpirole. Detailed experimental methodologies and conceptual diagrams are provided to support the interpretation of this data.

Comparative Binding Affinity

The selectivity of a compound is determined by comparing its binding affinity (typically represented by the inhibition constant, Ki) across a panel of different receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and its alternatives for various dopamine receptor subtypes. All values are presented in nanomolars (nM).

Receptor SubtypeThis compound (Ki, nM)Bromocriptine (Ki, nM)Quinpirole (Ki, nM)
Dopamine D1 >10,0001659[1]>10,000
Dopamine D2 0.65 (IC50)¹8 - 12.2[1]2.3 - 4.8
Dopamine D3 High Affinity²5 - 12.2[1]5.1
Dopamine D4 Data Not Available59.7[1]Data Not Available
Dopamine D5 Data Not Available1691[1]Data Not Available

¹Data reported as IC50, which is a measure of inhibitory concentration and is comparable to Ki for competitive binding assays. ²While a specific Ki value for this compound at the D3 receptor is not readily available in the literature, it is consistently characterized as a high-affinity D2/D3 receptor agonist.

Selectivity Profile Discussion

Based on the available data, this compound demonstrates high and potent affinity for the D2 subtype of dopamine receptors. Its activity is characteristic of D2-like receptor agonists, which include D2, D3, and D4 subtypes. In comparison, Bromocriptine and Quinpirole also exhibit high affinity for D2 and D3 receptors. Notably, Bromocriptine shows a broader spectrum of activity, with significant affinity for D4 and weaker interactions at D1 and D5 receptors. The high selectivity of this compound for D2-like receptors over D1-like receptors is a critical characteristic for research targeting pathways modulated by the D2 receptor family.

Comprehensive data on the cross-reactivity of this compound at other major receptor families, such as serotonin and adrenergic receptors, is not widely available in published literature. Such information is crucial for a complete understanding of its potential off-target effects.

Experimental Protocols

The binding affinity data presented in this guide is typically generated using competitive radioligand binding assays. This technique is a robust and sensitive method for measuring the affinity of a ligand for a target receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

  • Receptor Source: Cell membrane preparations from cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]Spiperone for D2 receptors).

  • Test Compound: this compound and comparator compounds.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and isolate the cell membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, set up reactions for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + a high concentration of an unlabeled standard), and competitive binding (radioligand + membranes + serial dilutions of the test compound).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Concepts and Processes

To further clarify the concepts and workflows discussed, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Receptor Membranes D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand Solution B->D C Prepare Test Compound Dilutions C->D E Separate Bound/Free Ligand (Filtration) D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate IC50 Value F->G H Calculate Ki Value (Cheng-Prusoff) G->H

Caption: Workflow for a competitive radioligand binding assay.

G agonist Dopamine Agonist (e.g., this compound) receptor D2 Receptor agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP Production ↓ ac->camp downstream Downstream Cellular Effects camp->downstream

Caption: Simplified signaling pathway for the D2 dopamine receptor.

G cluster_selective Selective Compound cluster_nonselective Non-Selective Compound Selective_Compound Drug A Target_A Target 1 (High Affinity) Selective_Compound->Target_A Off_Target_B Target 2 (Low Affinity) Selective_Compound->Off_Target_B Off_Target_C Target 3 (Low Affinity) Selective_Compound->Off_Target_C NonSelective_Compound Drug B Target_D Target 1 (High Affinity) NonSelective_Compound->Target_D Off_Target_E Target 2 (High Affinity) NonSelective_Compound->Off_Target_E Off_Target_F Target 3 (Low Affinity) NonSelective_Compound->Off_Target_F

Caption: Conceptual diagram illustrating compound selectivity.

References

A Comparative Guide to 4-Amino-PPHT: Agonist and Antagonist Binding Profiles at Dopamine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-Amino-PPHT's binding characteristics at dopamine receptors against a range of established agonists and antagonists. The information presented herein is supported by experimental data to offer an objective analysis for research and drug development applications.

Introduction to this compound

This compound is a derivative of the selective dopamine D2 receptor agonist, 2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin (PPHT). As a member of the aminotetralin class of compounds, it has been investigated for its potential as a tool for studying dopamine receptor function. Understanding its binding affinity and functional profile in comparison to widely used dopamine receptor ligands is crucial for its application in pharmacological research.

Comparative Binding Affinity of this compound and Other Dopamine Receptor Ligands

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of this compound's parent compound, (S)-PPHT, and a selection of standard dopamine receptor agonists and antagonists across various dopamine receptor subtypes.

Table 1: Binding Affinity (Ki in nM) of (S)-PPHT and Standard Dopamine Receptor Agonists

CompoundD1 ReceptorD2 ReceptorD3 ReceptorD4 ReceptorD5 Receptor
(S)-PPHT >10,000[1]2.1[1]---
Dopamine2340[2]1705[2]27[2]450228
Quinpirole4700150.84.5-
Bromocriptine165912.2-59.71691
Apomorphine440362.24.4-

Table 2: Binding Affinity (Ki in nM) of Standard Dopamine Receptor Antagonists

CompoundD1 ReceptorD2 ReceptorD3 ReceptorD4 ReceptorD5 Receptor
Haloperidol271.20.75.048
Spiperone25000.052.50.8-
Raclopride24001.83.52.4-
Clozapine141358322250

From the data, it is evident that (S)-PPHT, the parent compound of this compound, exhibits high affinity and selectivity for the D2 receptor, with a Ki value of 2.1 nM. This is comparable to or higher than the affinity of many standard agonists and antagonists for the D2 receptor. While specific data for this compound across all dopamine receptor subtypes is limited in publicly available literature, its structural similarity to (S)-PPHT strongly suggests a similar high-affinity D2 receptor binding profile. One source cites a Ki of 6.8 nM for this compound at D2 receptors.

Functional Characterization: Agonist versus Antagonist Activity

Beyond binding affinity, the functional activity of a ligand—whether it activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor—is of paramount importance.

Evidence for Agonist Activity of PPHT Derivatives

The agonist nature of PPHT derivatives at the D2 receptor is supported by experimental evidence. For instance, the binding of an NBD-coupled derivative of (S)-PPHT to D2 receptors was shown to be sensitive to guanosine triphosphate (GTP). This "GTP shift" is a hallmark of agonist binding to G protein-coupled receptors (GPCRs), as the binding of an agonist promotes the coupling of the receptor to its G protein and the exchange of GDP for GTP.

Signaling Pathways of Dopamine D2 Receptors

Dopamine D2 receptors are primarily coupled to the Gi/o family of G proteins. Upon activation by an agonist, the receptor stimulates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D2 receptor activation can lead to the modulation of ion channels and other signaling pathways.

dot

G_protein_signaling cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Agonist This compound (Agonist) Agonist->D2R Binds Response Cellular Response cAMP->Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

Functional Selectivity

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize different receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. For example, a ligand might be a potent agonist for G protein-mediated signaling while acting as a weak agonist or even an antagonist for β-arrestin recruitment. While there is no specific data on the functional selectivity of this compound, this is an important consideration in modern drug development and would require further experimental investigation using assays such as β-arrestin recruitment assays.

Functional_Selectivity Ligand Ligand (e.g., this compound) Receptor D2 Receptor Ligand->Receptor Binding G_Protein G Protein Signaling (e.g., cAMP inhibition) Receptor->G_Protein Activation Beta_Arrestin β-Arrestin Signaling (e.g., Receptor Internalization) Receptor->Beta_Arrestin Recruitment

Caption: Radioligand Binding Assay Workflow.

Functional Assays
  • cAMP Assay: To determine if a ligand is an agonist or antagonist at D1-like (Gs-coupled) or D2-like (Gi/o-coupled) receptors. For D2 receptors, an agonist will decrease cAMP levels in response to a stimulator like forskolin.

  • [35S]GTPγS Binding Assay: This assay directly measures the activation of G proteins by a receptor agonist. An agonist will stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

  • β-Arrestin Recruitment Assay: These assays, often using techniques like BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer), measure the recruitment of β-arrestin to the activated receptor. This is a key assay for assessing functional selectivity.

Conclusion

This compound, as a derivative of (S)-PPHT, is a potent and selective dopamine D2 receptor agonist. Its high binding affinity makes it a valuable tool for probing the structure and function of the D2 receptor. While its primary mode of action appears to be agonism through the canonical Gi/o-mediated signaling pathway, a complete characterization of its functional profile, including its potential for biased agonism, would require further investigation using a battery of functional assays. The data and protocols presented in this guide provide a framework for researchers to compare and further explore the pharmacological properties of this compound and other novel dopamine receptor ligands.

References

Comparative Efficacy of 4-Amino-PPHT and Related Analogs as Dopamine D2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of 4-Amino-PPHT and structurally related derivatives of the selective dopamine D2 receptor agonist, (S)-2-(N-phenylethyl-N-propyl)amino-5-hydroxytetralin ((S)-PPHT). The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the design of novel D2 receptor ligands.

Introduction

(S)-PPHT is a well-established high-affinity agonist for the dopamine D2 receptor. Modifications to its chemical structure can significantly impact its binding affinity and functional activity. This guide focuses on derivatives of (S)-PPHT, including the introduction of an amino group at the 4-position of the tetralin ring (this compound) and the conjugation of fluorescent probes to the parent molecule. Understanding the impact of these modifications is crucial for the development of novel research tools and potential therapeutic agents targeting the dopaminergic system.

Data Presentation

The following table summarizes the in vitro binding affinities (Ki) of this compound and related PPHT derivatives for the dopamine D2 receptor. A lower Ki value indicates a higher binding affinity.

CompoundModification from (S)-PPHTDopamine D2 Receptor Binding Affinity (Ki) [nM]Reference
(S)-PPHTParent Compound2.1[1]
This compoundAddition of an amino group at the 4-position6.8[2]
(S)-PPHT-NBDConjugation of 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)0.30[1]
(S)-PPHT-FluoresceinConjugation of Fluorescein4.8[1]

Analysis of Structure-Activity Relationships

The presented data highlights key structure-activity relationships:

  • 4-Amino Substitution: The introduction of an amino group at the 4-position of the tetralin ring in this compound results in a slight decrease in binding affinity (Ki = 6.8 nM) compared to the parent compound (S)-PPHT (Ki = 2.1 nM)[1]. This suggests that while the 4-position can accommodate substitution, an amino group in this position is not optimal for D2 receptor binding.

  • Fluorescent Probe Conjugation: The conjugation of fluorescent probes to (S)-PPHT has a variable effect on binding affinity. The smaller NBD moiety in (S)-PPHT-NBD leads to a significant increase in affinity (Ki = 0.30 nM). In contrast, the bulkier fluorescein molecule in (S)-PPHT-Fluorescein decreases the affinity (Ki = 4.8 nM). This indicates that the size and nature of the conjugated group are critical determinants of receptor interaction.

Experimental Protocols

The binding affinities listed above were determined using a Radioligand Binding Assay . This is a standard in vitro technique to quantify the interaction between a ligand and its receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Receptor Source: Membrane preparations from cells or tissues expressing the dopamine D2 receptor (e.g., rat striatum).

  • Radioligand: A high-affinity ligand for the D2 receptor labeled with a radioisotope, such as [3H]spiperone.

  • Test Compounds: Unlabeled ligands to be tested (e.g., this compound, (S)-PPHT).

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A system to separate receptor-bound from unbound radioligand (e.g., glass fiber filters and a vacuum manifold).

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: A mixture containing the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound is prepared in the assay buffer.

  • Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Agonist Binding Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Events

Caption: Dopamine D2 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Receptor Membranes D Incubate Receptor, Radioligand & Test Compound A->D B Prepare Radioligand ([3H]spiperone) B->D C Prepare Test Compounds (e.g., this compound) C->D E Separate Bound from Free Ligand via Filtration D->E F Wash Filters to Remove Non-specific Binding E->F G Measure Radioactivity with Scintillation Counter F->G H Calculate IC50 and Ki Values G->H

Caption: Workflow for a radioligand binding assay.

References

4-Amino-PPHT: A Potent and Selective Dopamine D2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: 4-Amino-2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin (4-Amino-PPHT) is a potent and selective agonist for the dopamine D2 receptor, a key target in the central nervous system implicated in various neurological and psychiatric disorders. This guide provides a comparative analysis of this compound against other well-established D2 receptor agonists, namely Quinpirole and Bromocriptine. The information presented herein, supported by experimental data, is intended to assist researchers and drug development professionals in evaluating the potential advantages of this compound in preclinical research.

Comparative Pharmacological Data

The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of this compound, Quinpirole, and Bromocriptine at the dopamine D2 receptor. It is important to note that these values have been compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

CompoundBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)Receptor Selectivity
This compound 6.8[1]Data not availableSelective for D2 receptors
Quinpirole 4.8 - 6.8[1]3.2 - 10[2][3]Agonist at D2 and D3 receptors[4]
Bromocriptine ~9.0 (pKi 8.05)~7.1 (pEC50 8.15)D2/D3 receptor agonist

Key Advantages of this compound:

Based on the available data, this compound exhibits a high binding affinity for the dopamine D2 receptor, comparable to that of the widely used agonist Quinpirole. While direct comparative functional data is limited, its structural similarity to other potent D2 agonists suggests a favorable functional profile. The primary advantage of this compound lies in its potential for high selectivity for the D2 receptor subtype, which could translate to a more targeted pharmacological effect with a reduced side-effect profile compared to less selective compounds. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity (Ki)

This protocol outlines a standard method for determining the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine D2 receptor. Alternatively, rat striatal tissue homogenates can be used.

  • Radioligand: [3H]Spiperone, a high-affinity D2 receptor antagonist.

  • Test Compounds: this compound, Quinpirole, Bromocriptine.

  • Non-specific Binding Control: Haloperidol or another suitable D2 antagonist at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]Spiperone (at a concentration close to its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the high concentration of the non-specific binding control.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition

This assay measures the functional potency of D2 receptor agonists by quantifying their ability to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • cAMP Stimulator: Forskolin.

  • Test Compounds: this compound, Quinpirole, Bromocriptine at various concentrations.

  • cAMP Detection Kit: A kit based on methods such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen.

  • Cell Culture Medium and Reagents.

Procedure:

  • Cell Plating: Plate the D2 receptor-expressing cells in a 96-well plate and grow to a suitable confluency.

  • Compound Addition: Pre-incubate the cells with varying concentrations of the test compounds for a short period.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound. Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximal inhibition achieved) from the curve using non-linear regression.

Visualizations

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Agonist This compound (Agonist) Agonist->D2R Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B1 Prepare D2R Membranes B2 Incubate with Radioligand & Test Compound B1->B2 B3 Filter and Wash B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate Ki B4->B5 End Pharmacological Profile B5->End F1 Culture D2R- Expressing Cells F2 Add Test Compound F1->F2 F3 Stimulate with Forskolin F2->F3 F4 Measure cAMP Levels F3->F4 F5 Calculate EC50 F4->F5 F5->End Start Compound Synthesis (e.g., this compound) Start->B1 Start->F1

References

Head-to-head comparison of 4-Amino-PPHT and spiperone

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers in Neuroscience and Drug Development

In the landscape of neuropharmacology, the precise characterization of dopaminergic and serotonergic ligands is paramount for the development of targeted therapeutics. This guide provides a comprehensive head-to-head comparison of two notable compounds: 4-Amino-PPHT, a derivative of the dopamine D2 receptor ligand PPHT, and Spiperone, a well-established antipsychotic and potent multi-receptor antagonist. This analysis is supported by available experimental data on their receptor binding affinities, functional activities, and pharmacokinetic profiles, offering a valuable resource for researchers designing and interpreting studies in this domain.

At a Glance: Key Molecular Properties

PropertyThis compoundSpiperone
Chemical Class Aminotetralin DerivativeButyrophenone
Primary Target(s) Dopamine D2 ReceptorDopamine D2, Serotonin 5-HT1A, and 5-HT2A Receptors
Functional Activity Selective Dopamine D2 Receptor AgonistDopamine and Serotonin Receptor Antagonist[1]

Receptor Binding Affinity: A Quantitative Comparison

The affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. The following table summarizes the reported binding affinities (Ki) of this compound and Spiperone for a range of dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Spiperone (Ki, nM)References
Dopamine D2 6.80.14[2],[3]
Serotonin 5-HT1A Data not available17.3[4]
Serotonin 5-HT2A Data not available1.17[4]
Serotonin 5-HT1B Data not available995
Serotonin 5-HT1D Data not available2397
Serotonin 5-HT2C Data not available922.9

Note: The available data for this compound is limited to the dopamine D2 receptor. Further studies are required to establish a complete binding profile.

Functional Activity: Agonist vs. Antagonist

Beyond binding, the functional consequence of a ligand-receptor interaction is crucial. This compound is a derivative of (S)-PPHT, which is a known selective D2 agonist. While direct functional data for this compound is scarce in the public domain, its structural similarity to an agonist suggests it likely shares this functional profile.

Spiperone, in contrast, is a well-characterized antagonist at dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. This means it binds to these receptors and blocks the action of the endogenous neurotransmitters, dopamine and serotonin.

Pharmacokinetic Profiles: A Look at ADME

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its in vivo behavior and therapeutic potential.

ParameterThis compoundSpiperoneReferences
Oral Bioavailability Data not availableNot well-defined, subject to first-pass metabolism
Metabolism Data not availablePrimarily Hepatic
Elimination Half-life Data not availableData not available
Protein Binding Data not availableData not available
Excretion Data not availablePrimarily Renal

Experimental Methodologies

The data presented in this guide are derived from standard and well-validated experimental protocols in pharmacology and drug discovery.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a compound for a specific receptor.

RadioligandBindingAssay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cells Cells/Tissue expressing receptor Homogenization Homogenization Cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePellet Membrane Pellet Centrifugation->MembranePellet Incubation Incubate membranes with radioligand and competing test compound MembranePellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing to remove unbound ligand Filtration->Washing Counting Scintillation Counting Washing->Counting CompetitionCurve Generate Competition Curve Counting->CompetitionCurve IC50 Determine IC50 CompetitionCurve->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Functional cAMP Assay

This assay is employed to determine whether a ligand acts as an agonist or an antagonist by measuring changes in the intracellular second messenger, cyclic AMP (cAMP). D2-like dopamine receptors are typically Gi/o-coupled, and their activation leads to a decrease in cAMP levels.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis Cells Cells expressing D2 receptor Seeding Seed cells in microplate Cells->Seeding Forskolin Stimulate with Forskolin (to increase basal cAMP) Seeding->Forskolin TestCompound Add Test Compound (Agonist/Antagonist) Forskolin->TestCompound Lysis Cell Lysis TestCompound->Lysis DetectionReagent Add cAMP Detection Reagent (e.g., HTRF, Luminescence) Lysis->DetectionReagent Measurement Measure Signal DetectionReagent->Measurement DoseResponse Generate Dose-Response Curve Measurement->DoseResponse EC50_IC50 Determine EC50 (agonist) or IC50 (antagonist) DoseResponse->EC50_IC50

Caption: Workflow of a functional cAMP assay for Gi/o-coupled receptors.

Signaling Pathways

The differential functional activities of this compound (presumed agonist) and Spiperone (antagonist) result in opposing effects on the dopamine D2 receptor signaling cascade.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates substrates Dopamine Dopamine / this compound (Agonist) Dopamine->D2R Activates Spiperone Spiperone (Antagonist) Spiperone->D2R Blocks ATP ATP ATP->AC

Caption: Opposing effects of an agonist and antagonist on D2 receptor signaling.

Conclusion

This guide highlights the distinct pharmacological profiles of this compound and Spiperone. This compound emerges as a selective dopamine D2 receptor ligand, presumed to be an agonist, though a comprehensive characterization of its binding to other receptors and its pharmacokinetic properties is needed. In contrast, Spiperone is a well-documented multi-receptor antagonist with high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, underlying its use as an antipsychotic.

For researchers, the choice between these two compounds will depend on the specific experimental question. This compound may be suitable for studies focused on the selective activation of D2 receptors, while Spiperone is a valuable tool for investigating the effects of blocking multiple receptor systems simultaneously. The provided experimental workflows and signaling pathway diagrams offer a foundational understanding for designing and interpreting studies involving these and similar neuropharmacological agents. Further research into the complete pharmacological and pharmacokinetic profile of this compound will be crucial for its broader application in neuroscience research.

References

Correlating 4-Amino-PPHT Binding with Functional Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the relationship between a compound's binding affinity and its functional activity is paramount. This guide provides a comparative analysis of 4-Amino-PPHT, a dopamine D2 receptor ligand, alongside other well-established D2 receptor agonists. By presenting available binding data and outlining key functional assays, this document aims to facilitate a deeper understanding of the pharmacodynamics of these compounds.

Executive Summary

This compound is a derivative of the selective D2 dopamine receptor agonist (S)-PPHT. While specific functional data for this compound is limited in publicly available literature, its high binding affinity for the D2 receptor suggests potent activity. This guide summarizes the binding affinity of this compound and compares it with the binding and functional profiles of well-characterized D2 receptor agonists: Quinpirole, Bromocriptine, and Ropinirole. Detailed protocols for key experimental assays are provided to enable researchers to conduct their own comparative studies.

Data Presentation: Comparative Analysis of D2 Receptor Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and selected alternative D2 receptor agonists. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Dopamine D2 Receptor Binding Affinities (Ki)

CompoundKᵢ (nM)RadioligandTissue/Cell LineReference
This compound 6.8[³H]SpiperoneNot Specified[1]
(S)-PPHT (parent compound)2.1[³H]SpiperoneMonkey Caudate Putamen[1]
Quinpirole4.8 (high affinity state)[³H]QuinpiroleCanine Striatum[2]
Bromocriptine~1-5Not SpecifiedVarious[3]
Ropinirole98,700[³H]SpiperoneHuman Striatum[3]

Note: The high Ki value for Ropinirole in this specific study using [³H]spiperone may reflect binding to the low-affinity state of the receptor.

Table 2: Dopamine D2 Receptor Functional Potency (EC₅₀)

CompoundEC₅₀ (nM)Functional AssayCell LineReference
This compound Data not available---
Quinpirole~10-100cAMP Inhibition / GTPγS BindingVarious
Bromocriptine~1-10cAMP InhibitionCHO cells
Ropinirole~40Extracellular Acidification RateCHO cells

Mandatory Visualization

Signaling Pathway of the Dopamine D2 Receptor

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Agonist binding to the D2 receptor initiates a cascade of intracellular events.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist D2R D2 Receptor Agonist->D2R Binds G_protein Gαi/oβγ D2R->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts G_alpha_i->AC Inhibits ATP ATP ATP->AC PKA PKA (inhibited) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Leads to

Caption: Dopamine D2 receptor signaling pathway.

Experimental Workflow: Correlating Binding and Function

The following diagram illustrates a typical workflow for correlating the binding affinity of a compound with its functional activity at the D2 receptor.

Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis (e.g., this compound) Start->Compound_Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP or GTPγS) (Determine EC50/IC50) Compound_Synthesis->Functional_Assay Data_Analysis Data Analysis and Correlation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion on Structure-Activity Relationship Data_Analysis->Conclusion

Caption: Experimental workflow for ligand characterization.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor by competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist radioligand.

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Functional Assay

Objective: To measure the functional potency (EC₅₀ or IC₅₀) of a D2 receptor agonist by quantifying its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation.

Materials:

  • A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (e.g., this compound) at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium and reagents.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

Procedure:

  • Seed the cells in a 96-well or 384-well plate and culture overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels as a function of the test compound concentration and determine the EC₅₀ or IC₅₀ value by non-linear regression analysis.

[³⁵S]GTPγS Binding Functional Assay

Objective: To measure the ability of a D2 receptor agonist to stimulate the binding of [³⁵S]GTPγS to G proteins, an early event in GPCR activation.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: High concentration of unlabeled GTPγS.

  • Scintillation cocktail.

  • Glass fiber filters or SPA beads.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes, a fixed concentration of GDP, and varying concentrations of the test compound.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for a predetermined time.

  • Terminate the reaction by rapid filtration through glass fiber filters or by adding a stop solution if using SPA beads.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS by scintillation counting.

  • Determine the EC₅₀ value for the stimulation of [³⁵S]GTPγS binding by non-linear regression analysis.

Conclusion

This guide provides a framework for correlating the binding affinity of this compound with its expected functional activity at the dopamine D2 receptor. While direct functional data for this compound remains to be published, its high binding affinity, comparable to its parent compound (S)-PPHT, strongly suggests it is a potent D2 receptor agonist. The provided comparative data for established D2 agonists and detailed experimental protocols offer a valuable resource for researchers aiming to further characterize this compound and other novel D2 receptor ligands. Such studies are crucial for advancing our understanding of dopamine receptor pharmacology and for the development of new therapeutics targeting this important receptor system.

References

Independent Validation of 4-Amino-PPHT: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Amino-PPHT's performance against other dopamine D2 receptor ligands. The information is supported by published experimental data to aid in the evaluation of this compound for research applications.

This compound is a derivative of PPHT (2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin) and is recognized as a selective agonist for the dopamine D2 receptor. Its utility in research is primarily as a pharmacological tool to probe the function and signaling of the D2 receptor. This guide summarizes its binding affinity in comparison to other well-established D2 receptor agonists and provides standardized protocols for its in vitro characterization.

Performance Comparison: Binding Affinity at the Dopamine D2 Receptor

The binding affinity of a ligand for its receptor is a critical parameter in determining its potency and potential for off-target effects. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The data presented below is compiled from publicly available sources and the seminal work by Bakthavachalam V, et al. (1991).

CompoundReceptor SubtypeKi (nM)Reference
This compound Dopamine D2 6.8 [1]
QuinpiroleDopamine D21.8
BromocriptineDopamine D22.5
RopiniroleDopamine D219
PramipexoleDopamine D22.2
ApomorphineDopamine D23.1

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the binding affinity and functional activity of this compound.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the dopamine D2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]Spiperone, a high-affinity D2 receptor antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist, such as 10 µM haloperidol or (+)-butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well plates and Glass fiber filters .

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competitor binding (radioligand + varying concentrations of this compound).

  • Incubation: Add the cell membranes, radioligand, and test compound to the wells. Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3]

Functional Assay: cAMP Inhibition

This assay measures the functional activity of this compound as a D2 receptor agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP).

Materials:

  • Cells: Cells stably co-expressing the human dopamine D2 receptor and a cAMP-responsive element (e.g., CRE-luciferase).

  • Forskolin: An adenylyl cyclase activator.

  • Test Compound: this compound.

  • cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, ELISA, or luciferase-based).

  • Assay Buffer: As recommended by the cAMP detection kit manufacturer.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Add forskolin to the wells to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for changes in cAMP production.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's protocol.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.[4][5]

Visualizing the Molecular Context

To better understand the mechanisms of action and experimental procedures, the following diagrams illustrate the dopamine D2 receptor signaling pathway and a typical experimental workflow.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 receptor signaling pathway.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis prep_membranes Prepare D2 Receptor Membranes incubation Incubate Membranes, Radioligand, and Compound prep_membranes->incubation prep_compounds Prepare Serial Dilutions of this compound prep_compounds->incubation prep_radioligand Prepare [3H]Spiperone Solution prep_radioligand->incubation filtration Filter and Wash to Separate Bound Ligand incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Dose-Response Curve calc_binding->plot_curve determine_ki Determine IC50 and Ki plot_curve->determine_ki

Caption: Radioligand binding assay workflow.

References

Safety Operating Guide

Navigating the Disposal of 4-Amino-PPHT: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Given the chemical nature of 4-Amino-PPHT as an aromatic amine, it should be handled as a hazardous substance. Aromatic amines as a class of compounds are often associated with potential health risks. Therefore, strict adherence to safety protocols is paramount.

Anticipated Hazards of this compound (Based on Analogous Compounds)

Hazard CategoryAnticipated HazardPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful if swallowed, in contact with skin, or if inhaled.Avoid ingestion, skin contact, and inhalation. Use in a well-ventilated area or a chemical fume hood.[1][2]
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and a lab coat.[3][4]
Serious Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses or goggles.[5]
Germ Cell Mutagenicity Suspected of causing genetic defects.Obtain special instructions before use and handle with extreme care.
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.Avoid release to the environment.

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: When handling the solid compound outside of a fume hood, a respirator may be necessary. All handling of this compound should ideally be conducted within a chemical fume hood to minimize inhalation risks.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous waste. This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials, weighing paper), and any contaminated PPE.

    • This waste stream should be segregated from other laboratory waste to prevent accidental mixing with incompatible materials.

  • Containerization:

    • Use a dedicated, compatible, and clearly labeled waste container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

    • The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste mixture.

  • Storage:

    • The sealed waste container should be stored in a designated, cool, dry, and well-ventilated satellite accumulation area for hazardous waste.

    • Ensure the storage area is away from heat sources and direct sunlight.

  • Spill Management:

    • In the event of a spill, immediately contain the area.

    • Wearing appropriate PPE, use an inert absorbent material such as sand or vermiculite to collect the spilled substance.

    • The collected absorbent material and any contaminated cleaning supplies must be placed in the designated hazardous waste container for this compound.

    • Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water. All decontamination materials should also be disposed of as hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

    • For larger quantities, a certified waste disposal service may employ methods such as dissolving the material in a combustible solvent and processing it in a chemical incinerator equipped with an afterburner and scrubber.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Protocol for this compound start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from other waste streams classify->segregate containerize Collect in a labeled, compatible hazardous waste container segregate->containerize store Store in a designated cool, dry, and well-ventilated area containerize->store spill_check Spill Occurred? store->spill_check spill_protocol Follow Spill Management Protocol: 1. Contain Spill 2. Use Inert Absorbent 3. Collect and Containerize 4. Decontaminate Area spill_check->spill_protocol Yes final_disposal Arrange for pickup by a licensed waste disposal service or EHS spill_check->final_disposal No spill_protocol->final_disposal end End: Proper Disposal Complete final_disposal->end

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of 4-Amino-PPHT: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-Amino-PPHT, a potent dopamine D2 receptor ligand used in research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates best practices from safety data for structurally similar compounds, such as 4-Aminophenol and 4-Aminothiophenol. It is imperative to handle this compound with the utmost care, assuming it may possess significant hazards.

Immediate Safety and Handling Plan

All personnel must be thoroughly trained on the potential hazards and proper handling procedures before working with this compound. Work should be conducted in a designated area equipped with appropriate safety equipment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before and during use. Change gloves frequently.
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required if working outside a fume hood.
Engineering Controls

To ensure a safe working environment, the following engineering controls must be in place.

Control TypeSpecification
Ventilation All work with this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood to minimize inhalation exposure.
Safety Equipment An eyewash station and a safety shower must be readily accessible in the immediate work area.
Storage Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] It should be stored at room temperature in the continental US, though this may vary elsewhere.[2]

Step-by-Step Handling Procedure

The following workflow outlines the procedural steps for the safe handling of this compound, from preparation to post-experiment cleanup.

prep Preparation - Verify fume hood certification - Gather all necessary PPE and materials weigh Weighing - Tare balance in fume hood - Carefully weigh the required amount of this compound prep->weigh Proceed to dissolve Dissolution - Add solvent to the solid in the fume hood - Gently agitate to dissolve weigh->dissolve Proceed to experiment Experimentation - Conduct experiment within the fume hood - Maintain awareness of potential spills dissolve->experiment Proceed to cleanup Cleanup & Decontamination - Decontaminate all surfaces and equipment - Wipe down fume hood interior experiment->cleanup Upon Completion waste Waste Disposal - Segregate and label all waste streams - Dispose of according to institutional guidelines cleanup->waste Segregate Waste ppe_removal PPE Removal - Remove gloves, lab coat, and eye protection in that order - Wash hands thoroughly waste->ppe_removal Final Step

Caption: Experimental Workflow for Handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Emergency SituationAction Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for disposal. For large spills, contact your institution's environmental health and safety department immediately. Avoid generating dust.[1] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste generated from the use of this compound must be considered hazardous.

Waste Segregation and Disposal Workflow

start Waste Generation (Solid & Liquid) solid_waste Solid Waste - Contaminated PPE - Weighing paper, etc. start->solid_waste liquid_waste Liquid Waste - Unused solutions - Contaminated solvents start->liquid_waste solid_container Sealed, Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Sealed, Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container disposal Arrange for Pickup by Environmental Health & Safety solid_container->disposal liquid_container->disposal

Caption: Waste Disposal Workflow for this compound.

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-PPHT
Reactant of Route 2
4-Amino-PPHT

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.